2-(Propylthio)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylsulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMDLVRDBYKTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379074 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-22-5 | |
| Record name | 2-(propylthio)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Propylthio)nicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(propylthio)nicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported values with predicted properties based on analogous compounds and established chemical principles. This guide is intended to serve as a foundational resource for research and development activities involving this compound.
Chemical Identity and Structure
This compound, a derivative of nicotinic acid (Vitamin B3), is characterized by a propylthio group attached to the second position of the pyridine ring.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-(Propylthio)pyridine-3-carboxylic acid | NIST[1] |
| CAS Number | 175135-22-5 | NIST[1] |
| Molecular Formula | C₉H₁₁NO₂S | NIST[1] |
| SMILES | CCCSC1=NC=CC=C1C(=O)O | N/A |
| InChI | InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | NIST[1] |
| InChIKey | CSMDLVRDBYKTAH-UHFFFAOYSA-N | NIST[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key experimental and predicted values.
Table 2: Physicochemical Properties
| Property | Value | Method | Source |
| Molecular Weight | 197.25 g/mol | --- | NIST[1] |
| Melting Point | 159 °C | Experimental | N/A |
| Boiling Point | ~350-400 °C | Predicted | N/A |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. | Predicted | N/A |
| pKa | ~4-5 | Predicted | N/A |
| LogP | ~2.5-3.0 | Predicted | N/A |
Note: Predicted values are estimated based on the structure and properties of nicotinic acid and other 2-alkylthio-substituted nicotinic acid derivatives. Experimental verification is recommended.
Proposed Synthesis Workflow
Detailed Methodologies
Step 1: S-Alkylation of 2-Mercaptonicotinic Acid
-
Dissolution: Dissolve 2-mercaptonicotinic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Deprotonation: Add a base, for instance, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate salt.
-
Alkylation: Introduce propyl iodide or propyl bromide to the reaction mixture. The thiolate will act as a nucleophile, attacking the propyl halide in an S_N2 reaction to form the propylthio ether linkage.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Acidification and Isolation
-
Work-up: Once the reaction is complete, the solvent may be removed under reduced pressure.
-
Acidification: The resulting residue, containing the salt of this compound, is dissolved in water and then acidified with an aqueous solution of a strong acid, such as hydrochloric acid, to a pH of approximately 3-4.
-
Precipitation and Filtration: The acidification will cause the this compound to precipitate out of the solution as it is less soluble in its protonated form.
-
Purification: The precipitate is then collected by filtration, washed with cold water to remove any inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is scarce. However, based on its structural similarity to nicotinic acid, it is plausible that it may interact with similar biological targets, although its efficacy and selectivity may differ. Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor, GPR109A (also known as HCA₂).
The diagram below illustrates a hypothetical signaling pathway for this compound, postulating its interaction with GPR109A and the subsequent downstream effects, drawing parallels with the known mechanisms of nicotinic acid.
This proposed pathway suggests that this compound may act as an agonist at the GPR109A receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. This cascade would result in decreased protein kinase A (PKA) activity and the inhibition of hormone-sensitive lipase, ultimately reducing lipolysis in adipocytes. The systemic consequence would be a decrease in plasma free fatty acids and, subsequently, reduced hepatic production of very-low-density lipoprotein (VLDL).
It is imperative for researchers to experimentally validate this hypothesized mechanism of action for this compound.
Conclusion
This compound is a nicotinic acid derivative with potential for further investigation in various scientific and pharmaceutical contexts. This guide provides a summary of its known chemical properties and structure, alongside predicted data and proposed synthetic and biological pathways to facilitate future research. Experimental validation of the predicted properties and hypothesized biological activities is a critical next step in fully characterizing this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Nicotinic Acid and its Derivatives
Disclaimer: Information regarding the specific molecule 2-(propylthio)nicotinic acid is not available in the public domain. This guide will focus on the well-researched parent compound, nicotinic acid (niacin), to provide a comprehensive overview of the mechanism of action for this class of molecules.
Introduction
Nicotinic acid, a B-group vitamin, has been utilized for decades as a potent lipid-modifying agent. At pharmacological doses, it favorably alters the lipid profile, primarily by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides. This guide provides a detailed examination of the molecular mechanisms underpinning the therapeutic and adverse effects of nicotinic acid, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: GPR109A-Mediated Signaling
The primary pharmacological effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] This receptor is predominantly expressed in adipocytes and various immune cells, including macrophages and Langerhans cells.[1][2][3]
Upon binding of nicotinic acid, GPR109A couples to an inhibitory G protein (Gi/o).[4][5] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in the production of cyclic adenosine monophosphate (cAMP).[4][6][7] The subsequent decrease in intracellular cAMP levels is a central node in the mechanism of action of nicotinic acid, leading to its diverse physiological effects.[6][7]
Effects on Lipid Metabolism
Inhibition of Lipolysis in Adipose Tissue
The most well-characterized effect of nicotinic acid is the inhibition of lipolysis in adipose tissue.[6][8] By activating GPR109A and subsequently decreasing cAMP levels, nicotinic acid reduces the activity of protein kinase A (PKA).[6] PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a critical enzyme in the breakdown of triglycerides into free fatty acids (FFAs).[6] The inhibition of this pathway leads to a significant reduction in the release of FFAs from adipocytes into the bloodstream. This, in turn, decreases the substrate available to the liver for the synthesis of triglycerides and VLDL.[7]
Inhibition of Hepatic Triglyceride Synthesis
Nicotinic acid also exerts a direct inhibitory effect on hepatic triglyceride synthesis. It non-competitively inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which catalyzes the final step in triglyceride synthesis.[9][10] This DGAT2 inhibition contributes to the reduction in hepatic VLDL secretion.[11]
Quantitative Data
| Parameter | Value | Target/System | Reference |
| EC50 for GPR109A Activation | 100 nM | GPR109A | [9] |
| IC50 for DGAT2 Inhibition | 0.1 mM | DGAT2 in HepG2 cells | [12] |
| EC50 for PGD2 Release | 1.2 ± 0.7 mM | IFNγ-stimulated Langerhans cells | [13] |
| Clinical Dosage (Extended-Release) | 500 mg to 2000 mg daily | Human | [14] |
| LDL Cholesterol Reduction | 10% - 25% | Human | [15] |
| HDL Cholesterol Increase | 10% - 30% | Human | [15] |
| Triglyceride Reduction | 20% - 50% | Human | [15] |
Adverse Effect: The "Niacin Flush"
The most common side effect of nicotinic acid therapy is cutaneous vasodilation, commonly known as the "niacin flush." This phenomenon is also mediated by the activation of GPR109A, but in a different cell type: the epidermal Langerhans cells.[13]
Activation of GPR109A in these cells leads to the synthesis and release of prostaglandin D2 (PGD2).[16][17][18] PGD2 then acts on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing and sensation of heat.[17]
Experimental Protocols
GPR109A Activation Assay (cAMP Measurement)
This assay quantifies the activation of GPR109A by measuring the resulting decrease in intracellular cAMP levels.
-
Cell Culture: CHO or HEK293 cells stably expressing human GPR109A are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with various concentrations of nicotinic acid (or other test compounds) and incubated for a specified time (e.g., 30 minutes).
-
Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and induce a robust cAMP signal.
-
After incubation, cells are lysed.
-
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value for nicotinic acid.
DGAT2 Inhibition Assay
This assay measures the direct inhibitory effect of nicotinic acid on the enzymatic activity of DGAT2.
-
Enzyme Source: Microsomes are isolated from HepG2 cells, which express DGAT2.
-
Assay Procedure:
-
The reaction mixture is prepared containing Tris-HCl buffer, bovine serum albumin, and magnesium chloride.
-
Radiolabeled [14C]oleoyl-CoA and unlabeled 1,2-dioleoylglycerol are added as substrates.
-
Various concentrations of nicotinic acid are added to the reaction mixtures.
-
The reaction is initiated by the addition of the microsomal fraction containing DGAT2 and incubated at 37°C.
-
The reaction is stopped by the addition of a chloroform/methanol solution.
-
-
Detection: The lipids are extracted, and the radiolabeled triglycerides are separated by thin-layer chromatography (TLC). The amount of radioactivity incorporated into the triglyceride spot is quantified using a scintillation counter.
-
Data Analysis: The percentage of DGAT2 inhibition is calculated for each nicotinic acid concentration, and the IC50 value is determined.[19]
Prostaglandin D2 Release Assay
This assay quantifies the release of PGD2 from cells in response to nicotinic acid stimulation.
-
Cell Culture: Human macrophages or differentiated Langerhans cells are used.[13][18]
-
Assay Procedure:
-
Cells are plated in 96-well plates and cultured.
-
The cells are washed and treated with various concentrations of nicotinic acid for a specified time (e.g., 30 minutes).[17]
-
The cell culture supernatant is collected.
-
-
Detection: The concentration of PGD2 in the supernatant is measured using a competitive enzyme immunoassay (EIA) kit.[17]
-
Data Analysis: A dose-response curve for nicotinic acid-induced PGD2 release is generated, and the EC50 value is calculated.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid decreases apolipoprotein B100-containing lipoprotein levels by reducing hepatic very low density lipoprotein secretion through a possible diacylglycerol acyltransferase 2 inhibition in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the In Vitro Biological Activity of 2-(propylthio)nicotinic Acid and Structurally Related Compounds
Disclaimer: As of December 2025, publicly available research specifically detailing the in vitro biological activity of 2-(propylthio)nicotinic acid is limited. This guide provides a comprehensive overview of the biological activities of structurally related 2-(alkylthio)nicotinic acid derivatives and other relevant nicotinic acid analogs to infer potential activities and establish a framework for future research. The data and protocols presented herein are primarily based on studies of these related compounds and should be interpreted as predictive for this compound.
Introduction
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of compounds with a broad spectrum of biological activities. While nicotinic acid itself is a well-known lipid-lowering agent, structural modifications to the pyridine ring have yielded derivatives with diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. The introduction of a thioether linkage at the 2-position of the nicotinic acid scaffold, as in this compound, represents a strategic chemical modification to explore novel biological functions. This document summarizes the known in vitro biological activities of closely related 2-(alkylthio)nicotinic acid analogs and provides detailed experimental methodologies to facilitate further investigation into the specific properties of this compound.
Potential In Vitro Biological Activities
Based on the activities of structurally similar compounds, this compound is hypothesized to possess several in vitro biological activities, which are detailed in the subsequent sections.
Vasorelaxant and Antioxidant Activities
A study on 2-(1-adamantylthio)nicotinic acid, a bulky alkylthio derivative of nicotinic acid, has demonstrated significant vasorelaxant and antioxidant properties.[1] These effects are crucial in the context of cardiovascular research.
Table 1: Vasorelaxant and Antioxidant Activity of 2-(1-adamantylthio)nicotinic acid
| Compound | Assay | Endpoint | Result |
| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation (Rat thoracic aorta) | ED₅₀ | 21.3 nM |
| Rₘₐₓ | 78.7% | ||
| DPPH Assay | Antioxidant Activity | Potent | |
| Superoxide Dismutase (SOD) Assay | Antioxidant Activity | Active |
Data extracted from a study on 2-(1-adamantylthio)nicotinic acid, a structural analog of this compound.[1]
The vasorelaxant effects of 2-(1-adamantylthio)nicotinic acid are mediated, at least in part, by the endothelium. The activity is reduced in the presence of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS), and indomethacin, a cyclooxygenase (COX) inhibitor. This suggests the involvement of both nitric oxide (NO) and prostacyclin pathways.[1]
Proposed signaling pathway for vasorelaxation.
Anti-inflammatory Activity
Numerous derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory properties.[2] These compounds are often assessed for their ability to inhibit inflammatory mediators in cell-based assays.
Table 2: In Vitro Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives
| Compound ID | Assay | Cell Line | Endpoint | Result |
| 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (Griess Assay) | RAW 264.7 | MTT Results | 86.109 ± 0.51 to 119.084 ± 0.09 |
| (Most Active Compounds) | Cytokine Inhibition | RAW 264.7 | Inhibition of TNF-α, IL-6, iNOS, COX-2 | Comparable to Ibuprofen |
Data from a study on novel nicotinic acid derivatives, not this compound.[2]
The general workflow for assessing in vitro anti-inflammatory activity involves stimulating macrophages with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of inflammatory markers.
Workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Vasorelaxation Assay
This protocol is adapted from studies on related vasoactive compounds.[1]
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. After equilibration, the rings are contracted with phenylephrine (1 µM).
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the phenylephrine-induced contraction. The ED₅₀ value is calculated from the concentration-response curve.
DPPH Radical Scavenging Assay
This is a standard method for evaluating antioxidant activity.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound).
In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol is based on methods used for evaluating other nicotinic acid derivatives.[2]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.
-
Griess Reagent Assay: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement and Analysis: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to LPS-stimulated cells without the test compound.
Conclusion
While direct experimental data for this compound is not yet available, the in vitro biological activities of its structural analogs suggest that it may be a promising candidate for further investigation, particularly in the areas of cardiovascular and inflammatory diseases. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to initiate a comprehensive evaluation of the therapeutic potential of this compound. Future studies should focus on confirming the hypothesized activities, elucidating the precise mechanisms of action, and establishing a detailed structure-activity relationship for this class of compounds.
References
spectroscopic analysis (NMR, IR, Mass Spec) of 2-(propylthio)nicotinic acid.
For Immediate Release
This technical guide provides an in-depth spectroscopic analysis of 2-(propylthio)nicotinic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The structural characterization of this compound (C₉H₁₁NO₂S, Molecular Weight: 197.25 g/mol ) is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5-8.7 | dd | 1H | H6 (Pyridine) |
| ~8.1-8.3 | dd | 1H | H4 (Pyridine) |
| ~7.1-7.3 | dd | 1H | H5 (Pyridine) |
| ~3.2-3.4 | t | 2H | -S-CH₂ -CH₂-CH₃ |
| ~1.6-1.8 | sextet | 2H | -S-CH₂-CH₂ -CH₃ |
| ~0.9-1.1 | t | 3H | -S-CH₂-CH₂-CH₃ |
| ~12.0-13.0 | br s | 1H | -COOH |
Note: Predicted values are based on the analysis of nicotinic acid and related 2-substituted pyridine derivatives. Actual experimental values may vary based on solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168-172 | -C OOH |
| ~160-163 | C2 (Pyridine) |
| ~152-155 | C6 (Pyridine) |
| ~138-141 | C4 (Pyridine) |
| ~125-128 | C3 (Pyridine) |
| ~120-123 | C5 (Pyridine) |
| ~34-37 | -S-CH₂ -CH₂-CH₃ |
| ~22-25 | -S-CH₂-CH₂ -CH₃ |
| ~13-15 | -S-CH₂-CH₂-CH₃ |
Note: Predicted values are based on analogous structures and may differ from experimental results.
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2960, 2930, 2870 | Medium | C-H stretch (Aliphatic) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1580, 1470 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| ~1300 | Medium | C-O stretch |
| ~1250 | Medium | S-CH₂ stretch |
Data is based on the gas-phase IR spectrum available in the NIST WebBook.[1]
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 197 | High | [M]⁺ (Molecular Ion) |
| 154 | High | [M - C₃H₇]⁺ |
| 126 | Medium | [M - COOH - C₂H₄]⁺ |
| 110 | Medium | [C₅H₄NCO]⁺ |
| 78 | Medium | [C₅H₄N]⁺ |
Data is derived from the electron ionization mass spectrum available in the NIST WebBook.[2]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak as an internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Instrumentation: Employ a mass spectrometer with an electron ionization source.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots relative intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Relationship between techniques and structural data.
References
The Pharmacokinetics and Bioavailability of Nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of key nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are primarily utilized for their lipid-modifying properties, particularly in the management of dyslipidemia.[1][2] Understanding the pharmacokinetic profiles of these compounds is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document details the absorption, distribution, metabolism, and excretion (ADME) of prominent nicotinic acid derivatives, presents comparative quantitative data, outlines typical experimental methodologies, and visualizes relevant pathways and workflows.
Introduction to Nicotinic Acid Derivatives
Nicotinic acid exerts its primary lipid-lowering effects by inhibiting lipolysis in adipose tissue, which reduces the release of free fatty acids into the bloodstream.[3] This, in turn, decreases the hepatic synthesis of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL), or "bad cholesterol."[3] Furthermore, nicotinic acid can increase the levels of high-density lipoprotein (HDL), or "good cholesterol."[3] However, the clinical use of immediate-release nicotinic acid is often limited by side effects, most notably cutaneous flushing.[1] This has led to the development of various derivatives and formulations aimed at improving tolerability and pharmacokinetic properties. This guide will focus on nicotinic acid (including its immediate and extended-release formulations), acipimox, inositol hexanicotinate, and xantinol nicotinate.
Pharmacokinetic Profiles of Nicotinic Acid Derivatives
The following sections detail the pharmacokinetic properties of selected nicotinic acid derivatives. Quantitative data are summarized in the tables for ease of comparison.
Nicotinic Acid (Niacin)
Nicotinic acid is available in immediate-release (IR) and extended-release (ER) formulations, which exhibit distinct pharmacokinetic profiles that influence their efficacy and side-effect profiles.[1]
Absorption: Both immediate-release and extended-release forms of nicotinic acid are rapidly and almost completely absorbed from the stomach and small intestine.[4] At lower concentrations, absorption is mediated by sodium-dependent facilitated diffusion, while at higher doses, passive diffusion is the predominant mechanism.[5]
Distribution: Following absorption, nicotinic acid is distributed to various tissues.
Metabolism: The metabolism of nicotinic acid is complex and occurs via two primary pathways: a high-affinity conjugation pathway that forms nicotinuric acid (NUA) and a low-affinity, high-capacity amidation pathway that leads to the formation of nicotinamide adenine dinucleotide (NAD).[6][7] The amidation pathway is saturable, which explains the non-linear relationship between niacin dose and plasma concentrations.[6] Nicotinamide is further metabolized to N-methylnicotinamide (MNA) and other compounds.[6] The different formulations of niacin affect the predominant metabolic pathway; immediate-release niacin tends to saturate the amidation pathway, leading to a greater proportion being metabolized to nicotinuric acid, which is associated with flushing.[1] In contrast, sustained-release formulations lead to a greater proportion being metabolized via the amidation pathway, which has been linked to a higher risk of hepatotoxicity.[1]
Excretion: Approximately 60% to 88% of an administered dose of nicotinic acid is excreted in the urine as unchanged drug and its metabolites.[4][6]
Table 1: Pharmacokinetic Parameters of Nicotinic Acid Formulations
| Parameter | Immediate-Release (IR) Niacin | Extended-Release (ER) Niacin (Niaspan) |
| Time to Peak Plasma Concentration (Tmax) | 30 to 60 minutes[4] | Approximately 5 hours[6][8] |
| Bioavailability | High | Reduced compared to IR niacin[9][10] |
| Metabolites | Primarily Nicotinuric Acid (NUA)[7] | Primarily metabolites of the amidation pathway (e.g., 2-pyridone)[7] |
| Elimination Half-life | Relatively short | Longer than IR niacin |
| Food Effect | Administration with food is recommended to reduce gastrointestinal upset.[6] | Administration with a low-fat meal or snack is recommended.[6][8] |
Acipimox
Acipimox is a derivative of nicotinic acid with a longer half-life, allowing for less frequent dosing.[11]
Absorption: Acipimox is rapidly and almost completely absorbed after oral administration.[12][13]
Distribution: It is hardly bound to plasma proteins.[13]
Metabolism: Acipimox is not significantly metabolized in the body.[13][14]
Excretion: The majority of the administered dose (about 90%) is excreted unchanged in the urine.[12][14]
Table 2: Pharmacokinetic Parameters of Acipimox
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours[11][14] |
| Bioavailability | High, not significantly affected by food[12] |
| Metabolism | Minimal[13][14] |
| Elimination Half-life | Approximately 2 hours, with a secondary phase of 12-14 hours[14] |
| Primary Route of Elimination | Renal excretion of unchanged drug[12][14] |
Inositol Hexanicotinate
Inositol hexanicotinate, also known as "no-flush niacin," is an ester of inositol and nicotinic acid. It is marketed with the claim of reduced flushing due to its slow hydrolysis.
Absorption: The gastrointestinal absorption of inositol hexanicotinate can be variable, with an average of about 70% of an oral dose being absorbed.[5][15]
Distribution: Information on the distribution of the intact molecule is limited.
Metabolism: Inositol hexanicotinate is hydrolyzed in the body by plasma esterases, slowly releasing nicotinic acid and inositol.[5] This slow release is thought to be responsible for the reduced incidence of flushing.[15]
Excretion: The metabolites, nicotinic acid and inositol, are excreted through their respective pathways.
Table 3: Pharmacokinetic Parameters of Inositol Hexanicotinate
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) of Nicotinic Acid | 6 to 10 hours[5][16] |
| Bioavailability of Nicotinic Acid | Evidence is conflicting, with some studies suggesting no significant bioavailability.[17] |
| Metabolism | Slow hydrolysis to nicotinic acid and inositol[5] |
| Key Feature | Marketed as "no-flush niacin" due to slow release of nicotinic acid.[15] |
Xanthinol Nicotinate
Xanthinol nicotinate is a salt of xanthinol and nicotinic acid. It is primarily used as a vasodilator.[18][19]
Absorption: Readily absorbed after oral administration.
Distribution: Distributed throughout the body.
Metabolism: It is metabolized to release nicotinic acid and theophylline.[20] The nicotinic acid component then follows its own metabolic pathways.
Excretion: The metabolites are excreted in the urine.
Table 4: Pharmacokinetic Parameters of Xanthinol Nicotinate
| Parameter | Value |
| Bioavailability | Good for both depot and conventional tablet formulations[21] |
| Metabolism | Hydrolyzes to xanthinol and nicotinic acid[20] |
| Therapeutic Use | Primarily as a peripheral vasodilator[18][19] |
Experimental Protocols
The determination of pharmacokinetic parameters for nicotinic acid derivatives involves a series of well-defined experimental protocols. A generalized workflow is described below.
Study Design
Pharmacokinetic studies are often conducted in healthy volunteers or the target patient population. A common study design is a randomized, crossover trial, which allows for within-subject comparison of different formulations or doses.[9][10]
Drug Administration and Sample Collection
-
Dosing: Single or multiple doses of the nicotinic acid derivative are administered orally.[10][12]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. Plasma or serum is then separated for analysis.[10][12]
-
Urine Collection: Urine is often collected over a specified period (e.g., 24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.[10][12]
Bioanalytical Methods
The concentrations of the nicotinic acid derivative and its major metabolites in plasma, serum, and urine are quantified using validated bioanalytical methods.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation and quantification of drugs and metabolites.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it a powerful tool for pharmacokinetic studies, especially when dealing with low concentrations or complex biological matrices.[2]
-
Radioimmunoassay (RIA): Has also been used for the determination of some nicotinic acid derivatives like acipimox.[12]
Pharmacokinetic Analysis
The concentration-time data obtained from the bioanalytical methods are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis. These parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of nicotinic acid derivatives.
Caption: Metabolic pathways of nicotinic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 7. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioavailability and pharmacokinetics in man of acipimox, a new antilipolytic and hypolipemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. news-medical.net [news-medical.net]
- 16. altmedrev.com [altmedrev.com]
- 17. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1mg.com [1mg.com]
- 19. Xantinol Nicotinate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 20. What is Xantinol Nicotinate used for? [synapse.patsnap.com]
- 21. [Bioavailability and tolerance of xanthinol nicotinate depot preparations. Comparison of a conventional 500 mg xanthinol nicotinate depot tablet with new 500 mg and 1 g depot tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]
toxicology and safety profile of 2-(propylthio)nicotinic acid
An In-Depth Technical Guide on the Toxicology and Safety Profile of 2-(Propylthio)nicotinic Acid
Introduction
This compound is a derivative of nicotinic acid. Given the scarcity of specific safety data for this compound, this document summarizes the available information on nicotinic acid and its ethylthio-analogue to provide a foundational understanding of its potential safety profile. Nicotinic acid is a well-studied B-complex vitamin with a long history of use in the treatment of dyslipidemia.[1][2] Its toxicological and pharmacological effects are well-documented and provide a strong basis for inferring the potential properties of its derivatives.
Safety Profile of Related Compounds
2-(Ethylthio)nicotinic acid
Limited safety data is available for 2-(ethylthio)nicotinic acid, primarily from safety data sheets. It is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[3]
Hazard Classifications:
-
Specific target organ toxicity - single exposure (Category 3), H335 (May cause respiratory irritation)[3]
-
Skin irritation (Category 2), H315 (Causes skin irritation)[3]
-
Eye irritation (Category 2), H319 (Causes serious eye irritation)[3]
Standard first aid measures include moving the affected person to fresh air, washing skin with soap and water, and rinsing eyes with plenty of water.[3]
Toxicology and Safety Profile of Nicotinic Acid (Parent Compound)
Nicotinic acid is the most extensively studied compound in this class, and its safety profile is well-characterized.
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for nicotinic acid.
| Endpoint | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 7000 mg/kg | [4] |
| LD50 | Rat | Oral | 6000 mg/kg | [5] |
| LD50 | Rat (female) | Oral | 6450 mg/kg | [6] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [6] |
| LD50 | Rat | Intraperitoneal | 730 mg/kg | [6] |
| LD50 | Rat | Subcutaneous | 5000 mg/kg | [6] |
General Safety and Hazards
Nicotinic acid is generally considered to have low acute toxicity via the oral and dermal routes.[7] However, it is classified as an irritant.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory system irritation.
In case of exposure, standard first aid measures are recommended, such as flushing eyes with water, washing skin, and moving to fresh air.[4]
Adverse Effects in Humans
The clinical use of nicotinic acid is often limited by its side effects, which are dose-dependent.
-
Cutaneous Flushing: A common side effect is cutaneous vasodilation, known as flushing, which is mediated by the release of prostaglandin D2.[9][10] This can be accompanied by itching and a sensation of warmth.[11][12]
-
Gastrointestinal Disturbances: Nausea, vomiting, abdominal pain, and diarrhea can occur.[1][13]
-
Hepatotoxicity: High doses of nicotinic acid, particularly sustained-release formulations, have been associated with liver damage, which can be severe and in rare cases fatal.[1][12] Regular monitoring of liver function is recommended during high-dose therapy.[1]
-
Metabolic Effects: Nicotinic acid can cause hyperglycemia and hyperuricemia, which may precipitate gout.[11][14]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
-
Carcinogenicity: Nicotinic acid is not classified as a carcinogen by NTP or OSHA. Studies on nicotinamide (a related compound) showed no increased incidence of tumors in a lifetime carcinogenicity study in mice.[7]
-
Mutagenicity: Nicotinamide was not found to be mutagenic in bacterial strains or to have clastogenic effects in vivo.[7]
-
Reproductive and Developmental Toxicity: In a study with nicotinic acid in rats, developmental toxicity was observed only at doses that were also toxic to the mother, with no evidence of teratogenicity.[7]
Pharmacokinetics of Nicotinic Acid
-
Absorption: Readily absorbed from the gastrointestinal tract.[13]
-
Metabolism: Metabolized in the liver to several compounds, including nicotinuric acid, N-methylnicotinamide, and pyridone derivatives. It undergoes extensive first-pass metabolism.[13] The metabolic pathway can influence the safety profile, with different formulations leading to different metabolite concentrations.[2]
-
Excretion: Excreted primarily in the urine as unchanged drug and its metabolites.[13] The elimination half-life is relatively short, ranging from 20 to 48 minutes.[13]
Mechanism of Action and Signaling Pathways
The primary lipid-modifying effects of nicotinic acid are mediated through its action as an agonist at the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][15]
-
Antilipolytic Effect: Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in the activity of hormone-sensitive lipase. This inhibits the breakdown of triglycerides and the release of free fatty acids from adipose tissue.[16][17]
-
Lipid Profile Modulation: The reduction in free fatty acid mobilization to the liver decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), which in turn leads to a reduction in low-density lipoprotein (LDL) levels.[11][16] Nicotinic acid also increases high-density lipoprotein (HDL) cholesterol levels, though the exact mechanism is not fully understood but may involve inhibition of HDL breakdown.[16]
Below is a diagram illustrating the primary signaling pathway for the antilipolytic effect of nicotinic acid.
Caption: Signaling pathway of nicotinic acid's antilipolytic effect in adipocytes.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies used to assess the toxicological endpoints reported for nicotinic acid.
Acute Oral Toxicity (LD50) Study (based on OECD Test Guideline 401/420/423)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, young adult rats of a single strain are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose levels are used with a number of animals at each dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
A post-mortem examination is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using statistical methods (e.g., probit analysis).
Skin Irritation/Corrosion Study (based on OECD Test Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A measured amount of the test substance is applied to the skin under a gauze patch for a specified period (e.g., 4 hours).
-
The patch is removed, and the skin is washed.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Eye Irritation/Corrosion Study (based on OECD Test Guideline 405)
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.
-
Test Animals: Typically, albino rabbits are used.
-
Procedure:
-
A measured amount of the test substance is instilled into one eye of each animal. The other eye serves as a control.
-
The eyes are observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
-
Data Analysis: The severity of the eye reactions is scored, and the substance is classified based on the scores.
Conclusion and Data Gaps
The available data on nicotinic acid and 2-(ethylthio)nicotinic acid provide a valuable starting point for understanding the potential . It is reasonable to anticipate that this compound may exhibit similar properties, such as being a skin and eye irritant. However, the addition of the propylthio group could significantly alter its pharmacokinetic and toxicological properties.
Key Data Gaps for this compound:
-
Acute and chronic toxicity data (LD50, NOAEL).
-
Skin and eye irritation/corrosion data.
-
Sensitization potential.
-
Pharmacokinetic data (absorption, distribution, metabolism, excretion).
-
Genotoxicity and carcinogenicity data.
-
Reproductive and developmental toxicity data.
To establish a comprehensive safety profile for this compound, specific studies addressing these data gaps are essential. Researchers and drug development professionals should exercise caution and conduct appropriate toxicological assessments before proceeding with further development of this compound.
References
- 1. Articles [globalrx.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pccarx.com [pccarx.com]
- 5. alma-mi.safeschoolssds.com [alma-mi.safeschoolssds.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. epa.gov [epa.gov]
- 8. carlroth.com [carlroth.com]
- 9. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 13. mims.com [mims.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 17. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Potential Therapeutic Targets of 2-(propylthio)nicotinic acid
A comprehensive review of the available scientific literature reveals no specific information regarding the therapeutic targets, mechanism of action, or biological activity of 2-(propylthio)nicotinic acid. Extensive searches of scholarly databases and scientific publications did not yield any data for this particular chemical entity.
Therefore, it is not possible to provide an in-depth technical guide on the potential therapeutic targets of this compound at this time. The compound may be a novel chemical entity that has not yet been characterized in the public domain, or it may be referred to by a different nomenclature in existing literature.
However, given the structural similarity of this compound to nicotinic acid (niacin), we can hypothesize its potential biological activities based on the well-established pharmacology of nicotinic acid and its derivatives. This guide will, therefore, focus on the known therapeutic targets and mechanisms of action of nicotinic acid as a proxy for understanding the potential pharmacology of its thioether derivative.
Introduction to Nicotinic Acid (Niacin)
Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent, primarily used for the management of dyslipidemia.[1][2] It favorably modulates the lipid profile by reducing levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][3] These lipid-modifying effects have been linked to a reduction in the progression of atherosclerosis and a decreased risk of cardiovascular events.[1][4]
Primary Therapeutic Target: The G-Protein Coupled Receptor 109A (GPR109A)
The principal therapeutic target of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[5] This receptor is highly expressed in adipocytes and immune cells, such as Langerhans cells in the skin.
Mechanism of Action at GPR109A
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP inhibits hormone-sensitive lipase activity, a key enzyme responsible for the hydrolysis of stored triglycerides. The subsequent decrease in the release of free fatty acids (FFAs) from adipose tissue into the circulation is a primary mechanism by which nicotinic acid reduces the hepatic synthesis of triglycerides and, consequently, VLDL and LDL cholesterol.[1][5]
Signaling Pathway of Nicotinic Acid via GPR109A in Adipocytes
References
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for dissolving 2-(propylthio)nicotinic acid for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of 2-(propylthio)nicotinic acid and outline its expected biological activity based on its structural similarity to nicotinic acid. The information is intended to guide in vitro and in vivo experimental design.
Product Information
| Compound Name | This compound |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| CAS Number | 175135-22-5 |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability. |
Dissolution Protocol
Based on the solubility of the parent compound, nicotinic acid, and other derivatives, this compound is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The following protocol is recommended for preparing stock solutions for experimental use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 1.97 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of DMSO to the tube.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Aqueous Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Direct dissolution in aqueous buffers like PBS is not recommended due to poor solubility.
Biological Activity and Signaling Pathway
This compound is a derivative of nicotinic acid (niacin), a well-characterized agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Activation of GPR109A is responsible for the therapeutic effects of niacin, including its lipid-modifying and anti-inflammatory properties.
GPR109A Signaling Pathway
Upon binding of an agonist like this compound, GPR109A couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). In adipocytes, this pathway leads to the inhibition of hormone-sensitive lipase, resulting in reduced lipolysis and a decrease in the release of free fatty acids into the circulation.
Experimental Protocols
The following are generalized protocols for in vitro assays to characterize the activity of this compound on the GPR109A receptor.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing GPR109A.
Workflow:
Methodology:
-
Cell Seeding: Seed a stable cell line expressing GPR109A (e.g., CHO-K1 or HEK293) into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in assay buffer.
-
Compound Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantitative Data for GPR109A Agonists
| Compound | Assay Type | Cell Line | Potency (EC₅₀/IC₅₀) | Reference |
| Nicotinic Acid | Calcium Mobilization | CHO-K1 | 52 nM | [1] |
| Nicotinic Acid | cAMP Inhibition | CHO-K1 | ~100 nM | [2] |
| MK-6892 | Calcium Mobilization | CHO-K1 | 74 nM | [1] |
| Acifran | GPR109A Activation | - | ~2 µM | [3] |
Conclusion
This compound is a nicotinic acid derivative with potential as a GPR109A agonist. The provided dissolution protocol offers a starting point for its preparation for in vitro and in vivo studies. The primary mechanism of action is expected to be through the GPR109A signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. Further experimental validation is required to determine the specific potency and efficacy of this compound.
References
Application of 2-(propylthio)nicotinic acid in Metabolic Research: A Framework Based on Nicotinic Acid
Disclaimer: As of late 2025, publicly available research on the specific metabolic effects of 2-(propylthio)nicotinic acid is limited. The following application notes and protocols are therefore based on the well-established metabolic actions of its parent compound, nicotinic acid (niacin). These guidelines are intended to serve as a foundational framework for researchers and drug development professionals to investigate the potential metabolic activities of this compound. It is imperative to validate these methodologies specifically for the compound of interest.
Application Notes
This compound is a derivative of nicotinic acid, a compound with a long history of use in the management of dyslipidemia. Nicotinic acid is known to favorably modulate plasma lipid profiles by reducing levels of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1][2] The introduction of a propylthio group at the 2-position of the pyridine ring may alter the compound's potency, selectivity, and pharmacokinetic properties compared to nicotinic acid.
The primary application of this compound in metabolic research is hypothesized to be in the investigation of novel therapeutics for dyslipidemia and related metabolic disorders. Key research areas would include its effects on lipid metabolism, glucose homeostasis, and the underlying molecular mechanisms.
Key Hypothesized Mechanisms of Action (based on Nicotinic Acid):
-
Inhibition of Adipose Tissue Lipolysis: Nicotinic acid inhibits the hormone-sensitive lipase in adipocytes, reducing the release of free fatty acids (FFAs) into the circulation. This, in turn, decreases the substrate available for hepatic triglyceride and VLDL synthesis.[3]
-
Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the activity of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis in the liver.[4]
-
Modulation of Lipoprotein Metabolism: By reducing hepatic VLDL production, nicotinic acid indirectly lowers LDL levels. It also raises HDL levels, although the exact mechanism is not fully elucidated but may involve reduced HDL catabolism.[1][5]
-
GPR109A Receptor Activation: Many of the effects of nicotinic acid on adipocytes are mediated through the G protein-coupled receptor 109A (GPR109A).[4]
Quantitative Data Summary (Illustrative)
The following tables present illustrative quantitative data based on the known effects of nicotinic acid. These are intended to provide a template for presenting data that may be generated from studies on this compound.
Table 1: Illustrative In Vitro Efficacy Data
| Parameter | Assay System | This compound (IC50/EC50) | Nicotinic Acid (IC50/EC50) |
| Inhibition of Lipolysis | Differentiated 3T3-L1 Adipocytes | Hypothetical Value | ~10 µM |
| Inhibition of DGAT2 Activity | Human Hepatocyte Microsomes | Hypothetical Value | ~100 µM |
| GPR109A Activation | GPR109A-expressing CHO cells | Hypothetical Value | ~1 µM |
Table 2: Illustrative In Vivo Efficacy Data in a Dyslipidemic Rodent Model
| Parameter | Vehicle Control | This compound (dose) | Nicotinic Acid (dose) | % Change vs. Control (Test Compound) | % Change vs. Control (Nicotinic Acid) |
| Plasma Triglycerides (mg/dL) | 200 ± 25 | Hypothetical Value | 140 ± 20 | Hypothetical Value | -30% |
| Total Cholesterol (mg/dL) | 150 ± 15 | Hypothetical Value | 120 ± 12 | Hypothetical Value | -20% |
| HDL-Cholesterol (mg/dL) | 30 ± 5 | Hypothetical Value | 39 ± 6 | Hypothetical Value | +30% |
| LDL-Cholesterol (mg/dL) | 100 ± 10 | Hypothetical Value | 70 ± 8 | Hypothetical Value | -30% |
| Plasma Free Fatty Acids (µEq/L) | 500 ± 50 | Hypothetical Value | 300 ± 40 | Hypothetical Value | -40% |
Data are presented as mean ± SEM. Doses would need to be determined empirically.
Experimental Protocols
The following are generalized protocols that can be adapted to study the metabolic effects of this compound.
Protocol 1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
Objective: To determine the inhibitory effect of this compound on isoproterenol-stimulated lipolysis in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with 10% FBS
-
Isoproterenol
-
This compound
-
Glycerol quantification kit
-
96-well plates
Procedure:
-
Plate differentiated 3T3-L1 adipocytes in 96-well plates.
-
Wash cells with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate lipolysis by adding isoproterenol (e.g., 10 µM final concentration) and incubate for 1-2 hours at 37°C.
-
Collect the supernatant (medium).
-
Measure the glycerol content in the supernatant using a commercial glycerol quantification kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of lipolysis for each concentration of the test compound relative to the isoproterenol-stimulated control.
Protocol 2: In Vivo Assessment of Lipid-Lowering Effects in a High-Fat Diet-Induced Dyslipidemic Mouse Model
Objective: To evaluate the efficacy of this compound in improving the plasma lipid profile of mice with diet-induced dyslipidemia.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Lipid analysis kits (Triglycerides, Total Cholesterol, HDL, LDL)
Procedure:
-
Induce dyslipidemia in C57BL/6J mice by feeding a high-fat diet for 8-12 weeks. A control group will be maintained on a standard chow diet.[6]
-
After the induction period, randomize the high-fat diet-fed mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the test compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples from fasted mice.
-
Separate plasma and measure the concentrations of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol using commercial enzymatic kits.
-
Perform statistical analysis to compare the lipid profiles between the treatment groups and the vehicle control group.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathways for this compound.
Experimental Workflow
References
- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(propylthio)nicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(propylthio)nicotinic acid. The described reversed-phase HPLC method with UV detection is suitable for the determination of this compound in various sample matrices, such as pharmaceutical formulations and research samples. This document provides comprehensive experimental protocols, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
This compound is a derivative of nicotinic acid (niacin) and is of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are essential for its quantification to support drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of organic molecules.[1][2] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The physicochemical properties of this compound, specifically its acidic nature due to the carboxylic acid group and its hydrophobicity imparted by the propylthio group, make it an ideal candidate for reversed-phase chromatography.[3][4][5][6]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 265 nm[7] |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Note: The gradient can be optimized based on the specific resolution and retention time requirements.
The use of an acidic mobile phase is crucial for the analysis of acidic compounds like this compound as it suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[8][9]
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL). These solutions will be used to construct a calibration curve.
Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add the diluent to about 70% of the volume.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[10][11]
-
-
For Research Samples (e.g., in solution):
-
Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
-
Data Analysis and Quantification
The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the working standard solutions.
Calibration Curve: Inject the working standard solutions and plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is typically considered acceptable.
Quantification: The concentration of this compound in the prepared sample solution can be calculated using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
The final concentration in the original sample should be calculated by taking into account the initial sample weight and all dilution factors.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| R² | Value |
Table 3: Sample Analysis Results
| Sample ID | Peak Area (arbitrary units) | Calculated Concentration (µg/mL) | Amount in Original Sample |
| Sample 1 | Value | Value | Value |
| Sample 2 | Value | Value | Value |
| Sample 3 | Value | Value | Value |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for effective separation and quantification. This method can be readily implemented in research and quality control laboratories for routine analysis. Further method validation should be performed in accordance with the specific requirements of the application and relevant regulatory guidelines.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 5. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 6. 2-(n-Propylthio)nicotinic acid, 97% | CAS 175135-22-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pickeringlabs.com [pickeringlabs.com]
Application Notes and Protocols for 2-(propylthio)nicotinic acid Cell Culture Treatment
I. Application Notes
Introduction: Nicotinic acid, a form of vitamin B3, is a well-documented modulator of cellular metabolism and signaling.[1] Its effects are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][3] This receptor is predominantly expressed in adipocytes and immune cells.[4] Nicotinic acid also has receptor-independent effects, particularly in the liver.[4] Given the structural similarity, 2-(propylthio)nicotinic acid is hypothesized to interact with similar cellular targets.
Mechanism of Action: The binding of nicotinic acid to GPR109A initiates two main signaling cascades:
-
Gαi-Mediated Pathway: Activation of the inhibitory G protein (Gαi) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP attenuates the activity of protein kinase A (PKA), leading to various downstream effects, including the inhibition of lipolysis in adipocytes.[5]
-
β-arrestin-Mediated Pathway: GPR109A activation also promotes the recruitment of β-arrestins. This pathway is involved in receptor desensitization and internalization, but also in distinct signaling events, such as the activation of the ERK1/2 MAP kinase pathway.[3] The β-arrestin pathway is also associated with the flushing side effect of nicotinic acid, which is mediated by the release of prostaglandin D2.[2]
In addition to receptor-mediated effects, nicotinic acid can influence cellular processes by serving as a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[1][6] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling.[6][7]
Cellular Effects:
-
Adipocytes: Nicotinic acid inhibits lipolysis, reducing the release of free fatty acids.[8]
-
Immune Cells (e.g., Macrophages, Monocytes): It exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines like TNF-α and interleukin-6.[9]
-
Hepatocytes: Nicotinic acid can inhibit the synthesis of triglycerides and the secretion of very-low-density lipoprotein (VLDL).[4][10]
-
Endothelial Cells: It has been shown to have antioxidative and anti-inflammatory effects.[11]
-
Cancer Cells: In some cancer cell lines, such as HCT116, high concentrations of nicotinic acid have been shown to induce autophagy.[12]
II. Experimental Protocols
A. General Cell Culture and Maintenance: Standard sterile techniques for mammalian cell culture should be followed.[7] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[7] The choice of cell line will depend on the research question and the expression of GPR109A.[12]
B. Preparation of this compound Stock Solution:
-
The solubility of this compound should be empirically determined. For nicotinic acid, a stock solution is typically prepared in a suitable solvent like sterile water, PBS, or 1 M NaOH, and then diluted in culture medium.[12]
-
To prepare a stock solution, dissolve the compound in the chosen solvent to a high concentration (e.g., 100 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
C. Cell Treatment Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Treatment Media: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in fresh, pre-warmed complete culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired duration. The incubation time can range from minutes for studying acute signaling events to days for assessing effects on cell proliferation or gene expression.[12]
-
Downstream Analysis: Following incubation, harvest the cells for the intended analysis (e.g., cell viability assay, western blotting, qPCR).
D. Key Experimental Assays:
1. Cell Viability Assay (MTT Assay): This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
2. Western Blotting for Protein Analysis: This technique is used to detect changes in the expression or phosphorylation of specific proteins in signaling pathways.
-
Procedure:
-
Lyse the treated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate it with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. NAD+/NADH Assay: This assay quantifies the intracellular levels of NAD+ and its reduced form, NADH.
-
Procedure:
-
Culture and treat cells with the compound as required.
-
Use a commercially available NAD+/NADH assay kit.
-
Lyse the cells with the provided extraction buffer.
-
Follow the kit's instructions for the enzymatic cycling reaction that leads to a colorimetric or fluorometric signal.
-
Measure the signal using a microplate reader.
-
III. Data Presentation
Table 1: Reported Effective Concentrations of Nicotinic Acid in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HaCaT (human keratinocytes) | Varies | Varies | Role in skin health and UV protection | [12] |
| HCT116 (human colon carcinoma) | 400 - 1600 µg/ml (approx. 3.2 - 12.9 mM) | 12 hours | Induction of autophagy | [12] |
| HepG2 (human liver carcinoma) | 300 µM | 5 minutes - 16 hours | Activation of ERK1/2, AKT, and AMPK signaling | [12] |
| HepG2 | 0 - 3 mM | N/A (microsomal assay) | Inhibition of DGAT activity (IC50 ~0.1 mM) | [13] |
| THP-1, NB4 (immune and leukemia cells) | Dose-dependent | Time-dependent | Reduced cell viability | [12] |
| Hs68 (human fibroblasts) | 0.25 - 3 mM | N/A | Increased intracellular NAD+ | [14] |
| Human Macrophages | 0.1 - 3 mM | Time-dependent | PGD2 secretion | [15] |
IV. Mandatory Visualization
Caption: GPR109A signaling pathways.
Caption: General experimental workflow.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Niacin? [synapse.patsnap.com]
- 8. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 10. 2-(n-Propylthio)nicotinic acid, 97% | CAS 175135-22-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Lifespan Extension Ability of Nicotinic Acid Depends on Whether the Intracellular NAD+ Level Is Lower than the Sirtuin-Saturating Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
Application Notes and Protocols for the Synthesis of 2-(Propylthio)nicotinic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 2-(propylthio)nicotinic acid derivatives, a promising class of compounds in the field of drug discovery. The following sections detail the synthetic protocols, present key biological activity data, and outline relevant experimental workflows and signaling pathways.
Introduction
Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of pharmacologically active molecules with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and lipid-lowering effects. The introduction of a propylthio group at the 2-position of the nicotinic acid scaffold can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. This document outlines the synthesis of these derivatives and provides protocols for assessing their potential as therapeutic agents.
Data Presentation
The following tables summarize the quantitative biological activity data for various nicotinic acid derivatives. While specific data for a wide range of this compound derivatives is still emerging, the provided data for structurally related nicotinic acid analogs serve as a valuable reference for guiding drug discovery efforts.
Table 1: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Acylhydrazone Derivative 5 | Staphylococcus aureus | 7.81 - 15.62 | [1] |
| Acylhydrazone Derivative 5 | Gram-positive bacteria | 7.81 - 15.62 | [1] |
| Acylhydrazone Derivative 13 | Staphylococcus epidermidis | 1.95 | [1] |
| Acylhydrazone Derivative 13 | Staphylococcus aureus (MRSA) | 7.81 | [1] |
| Acylhydrazone Derivative 13 | Gram-positive bacteria | 1.95 - 15.62 | [1] |
Table 2: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Nicotinic Acid Derivative 4h | Nitrite Inhibition (RAW 264.7 cells) | Not specified, but potent | [2] |
| Nicotinic Acid Derivative 5b | Nitrite Inhibition (RAW 264.7 cells) | Not specified, but potent | [2] |
| Isonicotinic Acid Derivative 77 | ROS Inhibition | 1.4 µg/mL | [3] |
| Isonicotinic Acid Derivative (unspecified) | Nitric Oxide Production Inhibition | 26 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptonicotinic Acid
This protocol describes the synthesis of the key intermediate, 2-mercaptonicotinic acid, from 2-chloronicotinic acid.
Materials:
-
2-Chloronicotinic acid
-
Thiourea
-
Water
-
Dilute Hydrochloric Acid
Procedure:
-
A suspension of 2-chloronicotinic acid (5 mmol) and thiourea (6 mmol) is prepared in water (15 mL).[4]
-
The mixture is refluxed at 90°C for 8 hours.[4]
-
After cooling to room temperature, a pale yellow suspension is formed.[4]
-
The pH of the suspension is adjusted to approximately 8, and the mixture is stirred for 10 minutes.[4]
-
Dilute hydrochloric acid is added to precipitate a light yellow solid.[4]
-
The solid is filtered and dried to yield 2-mercaptonicotinic acid.[4]
Protocol 2: Synthesis of this compound
This protocol outlines the alkylation of 2-mercaptonicotinic acid to introduce the propylthio group.
Materials:
-
2-Mercaptonicotinic acid
-
1-Iodopropane
-
Suitable base (e.g., Sodium Hydroxide or Potassium Carbonate)
-
Suitable solvent (e.g., Ethanol or DMF)
-
5% HCl solution
Procedure:
-
Dissolve 2-mercaptonicotinic acid in a suitable solvent containing a base to form the thiolate salt.
-
Add 1-iodopropane to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a 5% HCl solution to precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Protocol 3: Synthesis of 2-(Propylthio)nicotinamide Derivatives (General Procedure)
This protocol describes the conversion of this compound to its amide derivatives.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Acid Chloride Formation: Suspend this compound in anhydrous DCM. Add a catalytic amount of DMF followed by the slow addition of oxalyl chloride or thionyl chloride. Stir the mixture at room temperature until the reaction is complete. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the desired amine and triethylamine in anhydrous DCM and cool the solution in an ice bath. Slowly add a solution of the crude 2-(propylthio)nicotinoyl chloride in anhydrous DCM. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 4: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the potential of synthesized compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.[2]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification:
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
Protocol 5: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[5][6]
Materials:
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
References
Application Notes and Protocols for 2-(propylthio)nicotinic acid as a Chemical Probe for GPR109A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(propylthio)nicotinic acid is a derivative of nicotinic acid. While quantitative biological data for this compound is not extensively available in public literature, its structural similarity to nicotinic acid, a known agonist of the G-protein coupled receptor 109A (GPR109A), suggests its potential as a chemical probe for this target. GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-coupled receptor that plays a significant role in regulating metabolic and inflammatory pathways.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study GPR109A signaling and function. The methodologies described are based on established assays for known GPR109A agonists.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂S | [3][4] |
| Molecular Weight | 197.25 g/mol | [5] |
| CAS Number | 175135-22-5 | [5][3] |
| Appearance | Off-white to pale yellow crystalline powder (based on similar compounds) | |
| Purity | >95% (typical for research-grade compounds) | [4] |
Proposed Target: GPR109A
GPR109A is a high-affinity receptor for nicotinic acid (niacin) and the endogenous ligand β-hydroxybutyrate.[6] It is primarily expressed in adipocytes and immune cells such as macrophages and neutrophils, as well as in colonic and retinal pigment epithelial cells.[1][2][6] Activation of GPR109A initiates a signaling cascade that has anti-lipolytic, anti-inflammatory, and anti-cancer effects.[1][7][8]
Signaling Pathways
Activation of GPR109A by an agonist like this compound is expected to trigger two primary signaling pathways:
-
Gαi-mediated pathway: The activated Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for the anti-lipolytic effect in adipocytes.[1]
-
β-arrestin-mediated pathway: GPR109A activation can also lead to the recruitment of β-arrestins. The β-arrestin pathway is implicated in the anti-inflammatory effects of GPR109A activation by inhibiting the NF-κB signaling pathway.[1]
Below are diagrams illustrating these pathways.
Experimental Protocols
The following protocols are designed to characterize the activity of this compound as a GPR109A agonist.
In Vitro GPR109A Activation: cAMP Measurement Assay
This assay determines the ability of this compound to activate the Gαi-mediated signaling pathway by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing human GPR109A (or other suitable cell line)
-
This compound
-
Nicotinic acid (positive control)
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Protocol:
-
Cell Culture: Culture GPR109A-expressing CHO-K1 cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the cells into a 384-well white opaque microplate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer.
-
Assay Procedure: a. Remove the culture medium from the wells and add 10 µL of the compound dilutions. b. Add 10 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the negative control. c. Incubate the plate at room temperature for 30 minutes. d. Add the cAMP detection reagents according to the manufacturer's instructions. e. Incubate for 1 hour at room temperature. f. Read the plate using a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration. Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
In Vitro GPR109A Activation: NF-κB Reporter Assay
This assay evaluates the ability of this compound to activate the β-arrestin-mediated pathway by measuring the inhibition of TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells co-transfected with GPR109A and an NF-κB-luciferase reporter construct
-
This compound
-
Nicotinic acid (positive control)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay system (e.g., Bright-Glo, Promega)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with GPR109A and NF-κB-luciferase reporter plasmids.
-
Cell Plating: Seed the transfected cells into a 96-well white opaque microplate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or nicotinic acid for 1 hour.
-
Stimulation: Add TNF-α (final concentration typically 10 ng/mL) to induce NF-κB activation and incubate for 6-8 hours.
-
Lysis and Luciferase Measurement: a. Lyse the cells using the luciferase assay reagent. b. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activation. Determine the IC₅₀ value.
Quantitative Data Summary (Hypothetical)
| Compound | Target | Assay Type | EC₅₀ / IC₅₀ (nM) |
| This compound | GPR109A | cAMP Inhibition | To be determined |
| This compound | GPR109A | NF-κB Inhibition | To be determined |
| Nicotinic acid | GPR109A | cAMP Inhibition | ~100 - 500 |
| Nicotinic acid | GPR109A | NF-κB Inhibition | ~1000 - 5000 |
Conclusion
This compound holds potential as a chemical probe for studying the GPR109A receptor. The provided protocols for cAMP and NF-κB assays offer a robust framework for characterizing its pharmacological activity. Further studies, including radioligand binding assays to determine binding affinity (Ki) and selectivity profiling against other receptors, are recommended to fully validate this compound as a selective and potent probe for GPR109A. The insights gained from such studies will be valuable for researchers in metabolic diseases, inflammation, and drug discovery.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(n-Propylthio)nicotinic acid, 97% | CAS 175135-22-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-(Propylthio)nicotinic Acid in Biological Samples
Disclaimer: No specific validated methods for the quantification of 2-(propylthio)nicotinic acid in biological samples were found in the public domain. The following application notes and protocols are proposed based on established and validated methods for the quantification of the parent compound, nicotinic acid, and its metabolites, utilizing similar analytical techniques. These protocols are intended for research and development purposes and would require validation by the end-user.
Introduction
This compound is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its metabolites are crucial in various metabolic pathways, and their quantification in biological matrices is essential for nutritional assessment, pharmacokinetic studies, and drug development.[1][2] The analytical methods for nicotinic acid, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), provide a strong foundation for developing a robust assay for its derivatives.[1][2] This document outlines a proposed LC-MS/MS method for the sensitive and specific quantification of this compound in plasma samples.
Principle of the Method
The proposed method utilizes protein precipitation for sample clean-up, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). An appropriate internal standard (IS) is used to ensure accuracy and precision.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
-
Standard laboratory equipment (pipettes, centrifuges, vials)
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of the internal standard in acetonitrile.
-
Spiked Calibration and QC Samples: Spike control plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation from Biological Matrix (Plasma)
This protocol is adapted from established methods for nicotinic acid sample preparation.[3][4][5]
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are proposed starting conditions, which may require optimization.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., Gemini 3 µm C18 100 x 4.6 mm) is a suitable starting point.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A gradient elution is recommended to ensure good separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge (m/z) transitions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the proposed method, based on typical performance characteristics of similar LC-MS/MS assays for nicotinic acid and its metabolites.[3][5]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Value |
| LC Column | C18, 3 µm, 100 x 4.6 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Ionization | ESI Positive |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
Table 2: Hypothetical Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical agonistic action on the GPR109A signaling pathway.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of 2-(propylthio)nicotinic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(propylthio)nicotinic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a derivative of nicotinic acid (Vitamin B3).[1][2][3] Like many carboxylic acid-containing compounds, it can exhibit poor aqueous solubility, especially at a neutral pH.[4][] This is because the carboxylic acid group can exist in either a charged (ionized) or neutral (unionized) state depending on the pH of the solution. The unionized form is typically less soluble in aqueous media. For in vitro assays, which are almost always conducted in aqueous buffers (like cell culture media), poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[]
Q2: What are the primary strategies for solubilizing this compound?
A: The two most common and effective strategies for solubilizing poorly soluble carboxylic acids for in vitro use are pH adjustment and the use of co-solvents.[][6]
-
pH Adjustment: Increasing the pH of the solution above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[][7]
-
Co-solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, can dissolve the compound at a high concentration to create a stock solution.[6][7] This stock is then diluted into the aqueous assay buffer.
Often, a combination of these two methods provides the best results.[] Other advanced methods include the use of surfactants, cyclodextrins, or lipid-based formulations, but these are typically explored when simpler methods fail.[4][6][8]
Q3: Which organic solvent should I try first to prepare a stock solution?
A: Dimethyl Sulfoxide (DMSO) is the most common starting co-solvent for preparing high-concentration stock solutions for in vitro screening.[6][7] It is a powerful solvent capable of dissolving a wide range of organic molecules. Ethanol is another frequently used alternative. When preparing a stock, dissolve the compound in the minimum amount of solvent necessary.
Q4: How do I handle potential solvent toxicity in my cell-based assays?
A: This is a critical consideration. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxic effects. However, this tolerance is cell-line dependent and should always be validated.
Best Practice:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Perform serial dilutions of your compound in the cell culture medium.
-
Crucially, run a "vehicle control" experiment. This involves exposing a set of cells to the highest concentration of the solvent (e.g., 0.5% DMSO) that will be used in the experiment, but without the compound. This allows you to distinguish between the effects of the compound and the effects of the solvent itself.
Troubleshooting Guide
Problem: My compound precipitates when I add the stock solution to my aqueous assay buffer or cell media.
This is a common issue that occurs when a drug dissolved in a strong organic solvent is diluted into an aqueous solution where its solubility is much lower.
Solution Workflow:
Problem: I need to avoid organic solvents entirely for my assay.
Some assays are sensitive to organic solvents. In these cases, pH modification is the primary alternative.
Solution: pH Adjustment Method
This compound is a carboxylic acid. By raising the pH of the solvent, you can deprotonate the acid group, forming a highly polar and water-soluble carboxylate salt.
Experimental Protocols & Data
Protocol 1: Preparation of a Stock Solution Using a Co-solvent
This protocol describes the standard method for creating a high-concentration stock solution in DMSO.
-
Weigh Compound: Accurately weigh 2-5 mg of this compound into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight (197.25 g/mol ) and the desired stock concentration (e.g., 20 mM), calculate the required volume of DMSO.[1]
-
Formula: Volume (µL) = (Mass (mg) / 197.25 g/mol ) / (Concentration (mol/L)) * 1,000,000
-
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mix: Vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Adjustment Method for Solubilization
This protocol is for preparing an aqueous solution without organic co-solvents.
-
Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, Tris).
-
Add Compound: Add the weighed this compound to the buffer to achieve the desired final concentration. It will likely not dissolve initially.
-
Adjust pH: While stirring, add a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Observe Dissolution: Continue adding the base until the compound fully dissolves. The pH at which this occurs is typically 1-2 units above the compound's pKa.
-
Final pH Adjustment: If necessary, carefully back-titrate with a dilute acid (e.g., 0.1 N HCl) to bring the pH to the desired level for your assay, ensuring the compound remains in solution. Caution: Be careful not to lower the pH too much, as this will cause the compound to precipitate.
Data Presentation: Solvent & pH Effects
The following table summarizes the expected solubility behavior of a typical poorly soluble carboxylic acid like this compound in common laboratory solvents. Absolute values require experimental determination.
| Solvent System | pH | Expected Solubility | Key Considerations |
| Water | 4.0 | Very Low | Compound is primarily in its unionized, less soluble form. |
| PBS | 7.4 | Low to Moderate | Some ionization occurs, but precipitation is still likely at higher concentrations. |
| PBS + 0.1 N NaOH | 9.0 | High | The compound is deprotonated to its more soluble salt form.[][7] |
| 100% Ethanol | N/A | Moderate to High | Good for creating stock solutions, but can be toxic to cells at high final concentrations.[7] |
| 100% DMSO | N/A | Very High | Excellent for creating high-concentration stock solutions.[6][7] |
| Culture Media + 0.5% DMSO | ~7.4 | Concentration-Dependent | The final concentration achievable without precipitation depends on the compound's intrinsic aqueous solubility. |
Workflow for Preparing Final Assay Solutions
This diagram illustrates the standard workflow from a high-concentration stock to the final working concentration in an assay plate.
References
- 1. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 2. 2-(n-Propylthio)nicotinic acid, 97% | CAS 175135-22-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
troubleshooting impurities in 2-(propylthio)nicotinic acid synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(propylthio)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and 1-propanethiol. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic propanethiolate anion.
Q2: What are the key starting materials and reagents?
The primary starting materials are 2-chloronicotinic acid and 1-propanethiol. A base is required to facilitate the reaction; common choices include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). A suitable solvent is also necessary, often a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q3: What are the potential impurities I should be aware of?
Impurities can arise from the starting materials, side reactions, or degradation of the product. Common impurities are listed in the table below.
| Impurity Name | Chemical Structure | Potential Source |
| 2-chloronicotinic acid | C₆H₄ClNO₂ | Unreacted starting material. |
| Dipropyl disulfide | C₆H₁₄S₂ | Oxidation of 1-propanethiol. |
| 2-hydroxynicotinic acid | C₆H₅NO₃ | Hydrolysis of 2-chloronicotinic acid. |
| Nicotinic acid | C₆H₅NO₂ | Reductive dechlorination of 2-chloronicotinic acid.[1] |
| 2-(Propylsulfinyl)nicotinic acid | C₉H₁₁NO₃S | Oxidation of the final product. |
| 2-(Propylsulfonyl)nicotinic acid | C₉H₁₁NO₄S | Further oxidation of the final product. |
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexanes with a small amount of acetic acid, can be used to separate the starting material (2-chloronicotinic acid) from the product. The spots can be visualized under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inactive reagents | Ensure the 2-chloronicotinic acid is pure and the 1-propanethiol has not oxidized. Use freshly opened or purified reagents. |
| Insufficient base | The base is crucial for deprotonating the thiol. Ensure the correct stoichiometry of a sufficiently strong base is used. Consider using a stronger base if the reaction is sluggish. |
| Low reaction temperature | The SNAr reaction may require heating. If the reaction is slow at room temperature, consider increasing the temperature, for example, to 50-80 °C. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective for SNAr reactions. |
Problem 2: Presence of Significant Amounts of Starting Material (2-chloronicotinic acid) in the Final Product
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Incomplete reaction | Increase the reaction time or temperature. Consider adding a slight excess of 1-propanethiol and the base. |
| Inefficient purification | 2-chloronicotinic acid and the product are both acidic. Separation by simple extraction can be challenging. Acidify the reaction mixture and extract with an organic solvent. The product is more lipophilic and should preferentially move to the organic layer. Recrystallization or column chromatography may be necessary for complete removal. |
Problem 3: Formation of Dipropyl Disulfide
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Oxidation of propanethiol | Thiols are susceptible to oxidation, especially in the presence of air and base. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use. |
Problem 4: Product Degradation (Oxidation to Sulfoxide or Sulfone)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Harsh reaction or work-up conditions | Avoid prolonged heating at high temperatures. During work-up, avoid strong oxidizing agents. Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add a suitable base, such as sodium hydroxide (2.2 equivalents), to the solution and stir for 10-15 minutes. Slowly add 1-propanethiol (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Troubleshooting Logic Diagram
The following diagram provides a logical approach to troubleshooting common issues.
Caption: A logical guide for troubleshooting synthesis issues.
References
- 1. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Nicotinic Acid Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of nicotinic acid for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for nicotinic acid? | Nicotinic acid primarily acts by inhibiting the release of free fatty acids from adipose tissue, which in turn reduces the liver's production of triglycerides and very-low-density lipoprotein (VLDL).[1][2][3] This leads to a decrease in LDL ("bad") cholesterol and an increase in HDL ("good") cholesterol.[1][2][4] It is also understood to directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[2][3][4] |
| What are the common starting dosages for nicotinic acid in clinical and preclinical studies? | For hyperlipidemia treatment in humans, immediate-release niacin typically starts at 100 to 250 mg two to three times daily.[1] This is then titrated up to 1.5 to 3 grams daily.[1] For extended-release formulations, the initial dose is often 500 mg per day, gradually increased to a therapeutic dose of 1-2 grams daily.[5][6] Dosages in animal studies vary significantly based on the model and research question. |
| What are the most common side effects observed during nicotinic acid administration? | The most prevalent side effect is cutaneous flushing, a warming and reddening of the skin.[7][8] Other common side effects include pruritus (itching) and gastrointestinal disturbances.[1] At high doses, there is a risk of hepatotoxicity, so monitoring liver function is crucial.[1] |
| How can the flushing side effect be minimized during experiments? | Starting with a low dose and gradually titrating upwards can help build tolerance and reduce the severity of flushing.[1][6] Administering an NSAID, such as aspirin, 30-60 minutes before nicotinic acid dosing can also decrease this effect.[5][9] Taking the compound with food can also mitigate gastrointestinal side effects.[6] |
| What is the role of the GPR109A receptor in nicotinic acid's mechanism? | The G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) is the receptor for nicotinic acid.[7] Activation of GPR109A on adipocytes mediates the antilipolytic effect, reducing free fatty acid release.[10] However, some research suggests that the lipid-modifying effects of niacin may be independent of GPR109A activation and the suppression of free fatty acids.[11] |
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in lipid profile response between subjects. | - Genetic differences in metabolism and drug response.- Differences in baseline lipid levels.- Inconsistent dosing or diet. | - Ensure subjects are appropriately stratified based on baseline characteristics.- Standardize diet and dosing schedule.- Consider pharmacogenomic analysis to identify potential genetic factors. |
| Observed hepatotoxicity (elevated liver enzymes). | - High dosage of nicotinic acid.- Pre-existing liver conditions.- Concomitant administration of other hepatotoxic agents. | - Immediately reduce the dosage or discontinue treatment.- Perform regular liver function tests.- Review all co-administered compounds for potential drug-drug interactions. |
| Lack of significant change in HDL-C levels. | - The specific animal model may not be responsive in the same way as humans.- Insufficient dosage or duration of treatment.- The mechanism for HDL-C elevation by nicotinic acid is not fully understood and may involve multiple pathways.[4] | - Increase the dosage in a stepwise manner, monitoring for adverse effects.- Extend the duration of the study.- Consider using a different animal model known to be responsive to nicotinic acid's effects on HDL-C. |
| Unexpected cardiovascular events in animal models. | - Off-target effects of the compound.- Pro-inflammatory effects at certain dosages.- Interaction with underlying pathophysiology in the disease model. | - Re-evaluate the dose-response curve for both efficacy and toxicity.- Conduct detailed histopathological analysis of cardiovascular tissues.- Investigate potential pro-arrhythmic effects through electrocardiogram (ECG) monitoring. |
Experimental Protocols
In Vivo Dose-Response Study for Lipid Modulation
-
Animal Model: Utilize a relevant animal model for dyslipidemia, such as LDL receptor-deficient (LDLR-/-) mice or ApoE-deficient (ApoE-/-) mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Collect baseline blood samples to determine initial lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of nicotinic acid (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Administration: Administer the compound daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Monitor animals daily for any signs of toxicity or adverse effects.
-
Final Sample Collection: At the end of the treatment period, collect terminal blood samples for final lipid profile analysis.
-
Data Analysis: Compare the changes in lipid profiles between the control and treatment groups to determine the dose-dependent efficacy.
Assessment of Anti-inflammatory Effects
-
Cell Culture: Use a relevant cell line, such as human aortic endothelial cells (HAECs) or macrophages (e.g., THP-1).
-
Stimulation: Induce an inflammatory response by treating the cells with an inflammatory stimulus (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).
-
Treatment: Co-treat the cells with varying concentrations of nicotinic acid.
-
Gene Expression Analysis: After an appropriate incubation period, extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key inflammatory genes (e.g., IL-6, VCAM-1, ICAM-1).
-
Protein Analysis: Collect cell lysates or culture supernatants to measure the protein levels of inflammatory markers using techniques such as Western blotting or ELISA.
-
Data Analysis: Determine the concentration-dependent effect of nicotinic acid on the reduction of inflammatory markers.
Visualizations
Caption: Experimental workflows for in vivo and in vitro studies.
References
- 1. Articles [globalrx.com]
- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming stability issues of 2-(propylthio)nicotinic acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(propylthio)nicotinic acid in aqueous solutions. The information provided is designed to help overcome potential stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing a decrease in purity over time. What is the most likely cause?
A1: The most probable cause of degradation for this compound in an aqueous solution is the oxidation of the thioether bond. Thioethers are susceptible to oxidation, which can convert the sulfide to a sulfoxide and potentially further to a sulfone. This oxidative degradation can be influenced by several factors.
Q2: What factors can accelerate the degradation of this compound in my experiments?
A2: Several factors can accelerate the degradation of your compound in aqueous solutions:
-
Presence of Oxidizing Agents: Even trace amounts of oxidizing agents, such as peroxides in solvents or dissolved oxygen, can promote the oxidation of the thioether group.
-
Exposure to Light: Ultraviolet (UV) or even visible light can provide the energy to initiate photo-degradation pathways.[1][2][3][4][5] It is crucial to protect solutions from light.
-
Elevated Temperatures: Higher temperatures generally increase the rate of chemical reactions, including degradation.
-
pH of the Solution: The pH of your aqueous solution can influence the stability of the molecule. While direct hydrolysis of the thioether is less common, the overall molecular stability can be pH-dependent.
Q3: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
A3: To confirm degradation and identify the products, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. By comparing chromatograms of a fresh sample with an aged or stressed sample, you can observe the appearance of new peaks corresponding to degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can then be used to determine the mass of these new peaks, helping to elucidate their structures (e.g., the addition of one oxygen atom for a sulfoxide).
Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?
A4: To minimize degradation, follow these best practices:
-
Use High-Purity Water and Solvents: Use freshly deionized water and high-purity solvents to minimize contaminants that could act as catalysts for degradation.
-
Deoxygenate Solutions: Before dissolving the compound, sparge your aqueous solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, consider storing at -20 °C or below.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidative degradation. However, compatibility and potential interference with your experiments must be evaluated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of an aged solution. | Oxidation of the thioether to sulfoxide or sulfone. | Perform a forced degradation study under oxidative conditions (e.g., with H₂O₂) to confirm if the new peaks match the retention time of the induced degradation products. Use LC-MS to identify the mass of the degradants. |
| Loss of parent compound concentration over a short period, even when stored at low temperatures. | Photodegradation due to exposure to ambient light. | Prepare a fresh solution and store it in a light-protected container (amber vial or foil-wrapped). Compare its stability to a solution stored in a clear vial exposed to light. |
| Variability in results between different batches of prepared solutions. | Inconsistent preparation or storage conditions (e.g., presence of oxygen, temperature fluctuations). | Standardize the solution preparation protocol. Ensure consistent use of deoxygenated solvents and controlled temperature and light conditions for storage. |
| Precipitation of the compound from the aqueous solution. | Poor solubility at the experimental pH or temperature. | Determine the solubility of this compound at different pH values and temperatures to establish optimal conditions for your experiment. Consider the use of co-solvents if appropriate for your application. |
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on general knowledge of thioether stability. Specific degradation kinetics for this compound should be determined experimentally.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Primary Degradant (Expected) |
| 0.1 M HCl | 24 hours | 60 °C | < 5% | - |
| 0.1 M NaOH | 24 hours | 60 °C | < 5% | - |
| 3% H₂O₂ | 8 hours | Room Temp | 15-25% | 2-(Propylsulfinyl)nicotinic acid |
| Photostability (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | Room Temp | 5-15% | Photodegradation products |
| Thermal | 48 hours | 80 °C | 10-20% | Oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[1][2][3][4][5]
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 260 nm).
-
Column Temperature: 30 °C.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
Caption: Expected oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Technical Support Center: Refining Purification Techniques for 2-(Propylthio)nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(propylthio)nicotinic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Consider a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears. Heat to redissolve and then cool slowly.- Ensure the cooling process is slow to allow for maximum crystal formation. A rapid crash-out will trap impurities and reduce the overall yield of pure product. |
| The volume of the solvent used was too large. | - Use the minimum amount of hot solvent required to fully dissolve the compound. This will ensure the solution is supersaturated upon cooling, promoting crystallization. | |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing on the filter paper.- Add a small excess of hot solvent before filtration to keep the compound in solution. | |
| Oily Product Instead of Crystals | The compound may have a low melting point or be impure. | - Try a different recrystallization solvent or a solvent mixture.- "Scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of pure this compound to the cooled solution. |
| The cooling process was too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Colored Impurities in Final Product | Presence of chromophoric byproducts from the synthesis. | - Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Consider an additional purification step, such as column chromatography. |
| Persistent Impurities Detected by HPLC/NMR | Co-crystallization of impurities with similar solubility profiles. | - If recrystallization is ineffective, employ column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate impurities.- Consider converting the carboxylic acid to a salt (e.g., with a suitable base), which may have different crystallization properties, and then re-acidifying to obtain the pure acid. |
| Incomplete reaction or presence of starting materials. | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the workup and purification. | |
| Isomeric impurities (e.g., 4-(propylthio)nicotinic acid or 6-(propylthio)nicotinic acid). | - Isomers can be challenging to separate by recrystallization alone. Column chromatography is often the most effective method for separating positional isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: A good starting point is to test a range of solvents with varying polarities. Given the structure of this compound (a carboxylic acid and a sulfide attached to a pyridine ring), solvents such as ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water or hexanes are likely candidates. Small-scale solubility tests are crucial. The ideal solvent will dissolve the compound when hot but not when cold.
Q2: How can I effectively remove unreacted 2-mercaptonicotinic acid from my product?
A2: Unreacted 2-mercaptonicotinic acid has different solubility and acidity compared to the S-alkylated product. A basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup can help remove the more acidic starting material. If it persists, column chromatography should provide good separation.
Q3: My NMR spectrum shows a mixture of regioisomers. How can I purify the desired this compound?
A3: The separation of regioisomers often requires chromatographic techniques. Flash column chromatography on silica gel is the most common and effective method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, will likely be necessary to resolve the isomers.
Q4: What are the expected impurities from the synthesis of this compound?
A4: Potential impurities include unreacted starting materials (e.g., 2-chloronicotinic acid or 2-mercaptonicotinic acid and propyl halide), over-alkylated products (if applicable), and regioisomers. The specific impurities will depend on the synthetic route employed.
Q5: What analytical techniques are best suited for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests a pure compound.
Experimental Protocols
The following are generalized experimental protocols for the purification of this compound. The specific conditions may need to be optimized for your particular sample.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. The ideal solvent will show poor solubility at room temperature and high solubility when heated.
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexanes or a mixture of hexanes and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
common challenges in experiments involving 2-(propylthio)nicotinic acid
Welcome to the technical support center for 2-(propylthio)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of nicotinic acid (Niacin or Vitamin B3). While research is ongoing, its structural similarity to nicotinic acid suggests potential applications in areas such as lipid metabolism regulation and as an anti-inflammatory agent. Nicotinic acid is known to target the G-protein coupled receptor GPR109A, and it is plausible that this compound interacts with similar pathways.
Q2: What are the basic physicochemical properties of this compound?
While extensive experimental data is not widely published, the basic properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| CAS Number | 175135-22-5 | [1] |
Note: Solubility and stability will vary depending on the solvent and storage conditions. See the Troubleshooting Guide for more details.
Q3: What are the primary safety precautions for handling this compound?
As with any research chemical, proper safety protocols should be followed. Based on safety data for related compounds like nicotinic acid and 2-(ethylthio)nicotinic acid, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2][3]
-
Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area or a fume hood.[4][5] Avoid contact with skin and eyes.[2][5]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[6]
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during synthesis.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature, though be mindful of potential side product formation. For related nicotinic acid syntheses, reaction times can be several hours.[7][8]
-
-
Possible Cause 2: Suboptimal reagents or conditions.
-
Solution: Ensure all reagents are pure and dry. The choice of base and solvent is critical in nucleophilic aromatic substitution reactions often used to synthesize such compounds. Explore different base/solvent combinations.
-
-
Possible Cause 3: Product loss during workup and purification.
-
Solution: this compound is amphoteric. During aqueous workup, carefully adjust the pH to the isoelectric point to precipitate the product. If using liquid-liquid extraction, perform extractions at a pH where the compound is in its neutral form to maximize partitioning into the organic layer.
-
Problem: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of starting materials.
-
Solution: If the starting materials have significantly different polarities, column chromatography can be effective. Alternatively, acid-base extraction can be used to separate the acidic product from non-acidic starting materials.
-
-
Possible Cause 2: Formation of side products (e.g., oxidation of the thioether).
-
Solution: Use a milder oxidizing agent if applicable in the synthesis route. During workup and storage, consider using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification via recrystallization from a suitable solvent system can help remove impurities. A common method for purifying nicotinic acid is recrystallization from water or ethanol.[9]
-
Solubility & Stability
Problem: The compound is not dissolving in the desired solvent for an in vitro assay.
-
Possible Cause: Incorrect solvent choice.
-
Solution: The solubility of nicotinic acid varies across different solvents. It is soluble in water and DMSO, and slightly soluble in ethanol.[10][11][12] Given the addition of a propylthio group, the solubility of this compound in aqueous buffers might be lower than that of nicotinic acid.
-
Recommended Solvents:
-
For stock solutions, consider using DMSO or DMF.[11]
-
For aqueous buffers, you may need to adjust the pH to form the more soluble salt of the carboxylic acid (e.g., by adding a base like NaOH).
-
-
Solubility of Nicotinic Acid in Common Solvents (as a reference):
-
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | High |
| Ethanol | Moderate |
| Water | Moderate |
| Acetone | Low |
| Diethyl ether | Low |
| Acetonitrile | Low |
This table is based on data for nicotinic acid and serves as a starting point.[12]
Problem: Compound appears to degrade upon storage or in solution.
-
Possible Cause 1: Oxidation of the thioether group.
-
Solution: The thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone. Store the solid compound in a tightly sealed container under an inert atmosphere and protected from light. For solutions, especially for long-term storage, use deoxygenated solvents and store at -20°C or -80°C.
-
-
Possible Cause 2: Instability in certain buffer components.
-
Solution: Assess the compatibility of your buffer system with the compound. Some buffer components can catalyze degradation. Prepare fresh solutions for experiments whenever possible.
-
In Vitro & In Vivo Experiments
Problem: High variability in results from in vitro biological assays.
-
Possible Cause 1: Poor solubility or precipitation in assay media.
-
Solution: Visually inspect your assay plates for any signs of precipitation. Determine the critical micelle concentration if using a surfactant to aid solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells and does not exceed the tolerance of your cell line (typically <0.5%).
-
-
Possible Cause 2: Interaction with assay components.
-
Solution: Some compounds can interfere with assay readouts (e.g., fluorescence or absorbance). Run appropriate controls, including the compound in cell-free assay media, to check for interference.
-
Problem: Inconsistent results or lack of efficacy in in vivo studies.
-
Possible Cause 1: Poor bioavailability.
-
Solution: The formulation and route of administration are critical. For oral dosing, consider formulating with excipients that enhance solubility and absorption. Nicotinic acid itself has complex pharmacokinetics with rapid metabolism, which may also be true for its derivatives.[13]
-
-
Possible Cause 2: Rapid metabolism.
-
Solution: The thioether and the nicotinic acid moiety can both be sites of metabolic activity. Conduct pharmacokinetic studies to determine the half-life and major metabolites. The dosing regimen may need to be adjusted based on these findings.
-
Experimental Protocols
Protocol 1: General Method for Synthesis of 2-(alkylthio)nicotinic Acids
This is a generalized procedure based on common synthetic routes for similar compounds.
-
Reaction Setup: To a solution of 2-chloronicotinic acid in a suitable solvent (e.g., DMF or ethanol), add a base (e.g., K₂CO₃ or NaH).
-
Nucleophilic Addition: Add 1-propanethiol dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture and pour it into water.
-
Acidification: Acidify the aqueous solution with an acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a starting method that may require optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid). A typical gradient might be 10% to 90% acetonitrile over 15 minutes.[14][15]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 265 nm.[14]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or DMSO.
Visualizations
References
- 1. 2-(n-Propylthio)nicotinic acid [webbook.nist.gov]
- 2. pccarx.com [pccarx.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemos.de [chemos.de]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. bevital.no [bevital.no]
Technical Support Center: Enhancing the Reaction Yield of 2-(Propylthio)nicotinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(propylthio)nicotinic acid. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the S-alkylation of 2-mercaptonicotinic acid with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The reaction is a nucleophilic substitution (SN2) where the thiolate anion of 2-mercaptonicotinic acid attacks the electrophilic carbon of the propyl halide.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting materials are 2-mercaptonicotinic acid and a propyl halide (1-bromopropane or 1-iodopropane). A base is required to deprotonate the thiol group, forming the more nucleophilic thiolate. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydride (NaH). A suitable solvent is also necessary to dissolve the reactants and facilitate the reaction.
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: Potential side reactions include:
-
N-alkylation: Alkylation of the pyridine nitrogen atom. This is generally less favorable than S-alkylation due to the higher nucleophilicity of the thiolate anion.
-
O-alkylation of the carboxylic acid: Esterification of the carboxylic acid group. This is less likely to occur under typical S-alkylation conditions with an alkyl halide but could be a concern if using certain alkylating agents under specific conditions.
-
Dialkylation: Further reaction of the product, which is unlikely in this specific synthesis.
-
Elimination reaction of the alkyl halide: This can be a competing reaction, especially with secondary or tertiary alkyl halides or when using a strong, sterically hindered base.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Ineffective Deprotonation of the Thiol | - Base Selection: Ensure you are using a sufficiently strong base to deprotonate the thiol of 2-mercaptonicotinic acid. The pKa of the thiol group is a key consideration. Stronger bases like NaOH, KOH, or NaH are generally more effective than weaker bases like Na₂CO₃ or K₂CO₃. - Base Stoichiometry: Use at least one equivalent of the base. An excess of the base (e.g., 1.1-1.5 equivalents) can help drive the deprotonation to completion. |
| Poor Reactivity of the Alkylating Agent | - Choice of Halide: Iodides are generally more reactive than bromides, which are more reactive than chlorides in SN2 reactions. Consider using 1-iodopropane for a faster reaction. - Purity of Alkylating Agent: Ensure the alkylating agent is pure and free from inhibitors or decomposition products. |
| Inappropriate Solvent | - Solvent Polarity: Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile are often preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like water or ethanol can solvate the thiolate anion, reducing its nucleophilicity. |
| Low Reaction Temperature | - Temperature Optimization: While room temperature may be sufficient for some reactions, heating the reaction mixture can significantly increase the reaction rate. Typical temperatures for S-alkylation range from room temperature to 80 °C. Monitor for potential side reactions at higher temperatures. |
Issue 2: Presence of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| N-Alkylation | - Reaction Conditions: S-alkylation is generally favored over N-alkylation due to the higher nucleophilicity of the sulfur atom. However, if N-alkylation is observed, consider using a less polar solvent or a weaker base to minimize the charge on the pyridine nitrogen. |
| Starting Material Impurities | - Purity Check: Ensure the purity of the 2-mercaptonicotinic acid starting material. Impurities can lead to unexpected side reactions. Recrystallization of the starting material may be necessary. |
| Decomposition | - Temperature Control: Avoid excessively high temperatures, which can lead to the decomposition of reactants or products. - Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the thiol. |
Data Presentation
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Rationale |
| Base | Weak Base (e.g., K₂CO₃) | Lower | Strong Base (e.g., NaOH) | Higher | A stronger base ensures complete deprotonation of the thiol, leading to a higher concentration of the reactive thiolate nucleophile. |
| Alkyl Halide | 1-Bromopropane | Good | 1-Iodopropane | Better | The C-I bond is weaker than the C-Br bond, making iodide a better leaving group and accelerating the SN2 reaction. |
| Solvent | Polar Protic (e.g., Ethanol) | Lower | Polar Aprotic (e.g., DMF) | Higher | Polar aprotic solvents enhance the nucleophilicity of the thiolate by not solvating it as strongly as protic solvents. |
| Temperature | Room Temperature | Slower Reaction | 50-70 °C | Faster Reaction | Increased temperature provides the necessary activation energy for the reaction to proceed at a faster rate, often leading to higher conversion within a given timeframe. |
Experimental Protocols
While a specific, peer-reviewed protocol for the synthesis of this compound is not widely published, the following general procedure for the S-alkylation of 2-mercaptonicotinic acid can be adapted and optimized.
General Experimental Protocol for S-Alkylation of 2-Mercaptonicotinic Acid
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptonicotinic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Base: Add a base (e.g., sodium hydroxide, 1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to allow for the complete formation of the thiolate salt.
-
Addition of Alkylating Agent: Slowly add the propyl halide (e.g., 1-bromopropane, 1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, it may be the product or a salt. The work-up procedure will depend on the solvent and base used. A typical work-up involves:
-
Quenching the reaction with water.
-
Acidifying the aqueous solution with an acid (e.g., HCl) to a pH of approximately 3-4 to protonate the carboxylic acid and precipitate the product.
-
Filtering the precipitate, washing it with cold water, and drying it under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
addressing potential off-target effects of 2-(propylthio)nicotinic acid
Disclaimer: Information regarding 2-(propylthio)nicotinic acid is limited. The following troubleshooting guides and FAQs are based on the known mechanisms and off-target effects of its structural analog, nicotinic acid (niacin). Researchers should validate these potential effects for this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action of this compound?
A1: Based on its structural similarity to nicotinic acid, this compound is predicted to act as an agonist for the G protein-coupled receptors GPR109A (HCA₂) and GPR109B (HCA₃).[1][2][3] Activation of these receptors, particularly in adipocytes, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids from triglycerides stored in adipose tissue.[1][4] The reduced availability of free fatty acids to the liver leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1][5][6]
Q2: What are the most likely potential off-target effects of this compound?
A2: The most common off-target effect associated with nicotinic acid and its analogs is cutaneous vasodilation, commonly known as flushing.[2][7][8] This is mediated by the activation of GPR109A receptors on Langerhans cells and keratinocytes in the skin, leading to the production of prostaglandins like PGD₂ and PGE₂.[7] Other potential off-target effects, observed with high doses of nicotinic acid, include hepatotoxicity and insulin resistance.[4][8] It is crucial to experimentally determine if this compound induces these effects.
Q3: How can I differentiate between on-target and off-target effects in my cell-based assays?
A3: To dissect on-target from off-target effects, consider the following strategies:
-
Use of receptor-negative cell lines: Compare the effects of this compound in cells that endogenously express GPR109A/HCA₂ and/or GPR109B/HCA₃ with those that do not.
-
siRNA or shRNA knockdown: Transiently or stably knock down the expression of GPR109A and GPR109B in your target cells. An on-target effect should be diminished or abolished in the knockdown cells.
-
Pharmacological antagonism: Use a known antagonist of GPR109A/HCA₂ if available and compatible with your experimental system.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the compound, while off-target effects may only appear at significantly higher concentrations.
Troubleshooting Guides
Issue 1: Unexpected Vasodilation or "Flushing" Response in Animal Models
This is a common off-target effect observed with nicotinic acid analogs and is likely mediated by the GPR109A receptor in the skin.[7]
Troubleshooting Steps:
-
Confirm GPR109A-dependence:
-
Co-administer a cyclooxygenase (COX) inhibitor, such as aspirin. Prostaglandin synthesis is a key step in the flushing response, and its inhibition should reduce vasodilation.[7]
-
If available, use a GPR109A-specific antagonist to see if it blocks the flushing effect.
-
Consider using GPR109A knockout animal models for definitive confirmation.
-
-
Quantify the Response:
-
Measure changes in skin temperature, particularly at the ear pinna, using an infrared thermometer.
-
Assess blood flow using laser Doppler flowmetry.
-
Experimental Protocol: Assessing Cutaneous Vasodilation in a Mouse Model
-
Animal Acclimation: Acclimate male C57BL/6 mice for at least one week under standard housing conditions.
-
Grouping: Divide mice into experimental groups (e.g., vehicle control, this compound, this compound + aspirin).
-
Baseline Measurement: Record baseline ear skin temperature using a non-contact infrared thermometer.
-
Compound Administration: Administer this compound via oral gavage or intraperitoneal injection. For the inhibitor group, administer aspirin (e.g., 10 mg/kg) 30 minutes prior to the test compound.
-
Post-Dosing Measurements: Measure ear skin temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration of this compound.
-
Data Analysis: Calculate the change in temperature from baseline for each time point and compare between groups.
| Parameter | Vehicle Control | This compound | This compound + Aspirin |
| Peak Temperature Change (°C) | ~0 | Expected Increase | Attenuated Increase |
| Time to Peak (min) | N/A | 15-30 | Delayed or No Peak |
Issue 2: Signs of Potential Hepatotoxicity in vitro or in vivo
High doses of nicotinic acid have been associated with liver stress. It is important to evaluate if this compound has a similar liability.
Troubleshooting Steps:
-
In Vitro Assessment:
-
Treat a relevant liver cell line (e.g., HepG2) with increasing concentrations of this compound.
-
Perform cell viability assays (e.g., MTT, LDH release) to determine the cytotoxic concentration.
-
Measure levels of liver enzyme markers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.
-
-
In Vivo Assessment:
-
In animal studies, collect blood samples at the end of the treatment period.
-
Measure plasma levels of ALT and AST.
-
Perform histological analysis (e.g., H&E staining) of liver tissue to look for signs of inflammation, steatosis, or necrosis.
-
Experimental Protocol: In Vitro Hepatotoxicity Screen in HepG2 Cells
-
Cell Culture: Plate HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 µM to 1 mM) for 24-48 hours.
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release, an indicator of cell membrane damage.
-
-
ALT/AST Measurement:
-
Use commercially available ELISA kits to quantify ALT and AST levels in the cell culture supernatant.
-
-
Data Analysis: Normalize data to vehicle-treated control cells and plot dose-response curves.
| Concentration of this compound | % LDH Release (relative to control) | ALT Levels (U/L) | AST Levels (U/L) |
| Vehicle | 100% | Baseline | Baseline |
| 1 µM | No significant change | No significant change | No significant change |
| 10 µM | No significant change | No significant change | No significant change |
| 100 µM | Monitor for increase | Monitor for increase | Monitor for increase |
| 1 mM | Monitor for increase | Monitor for increase | Monitor for increase |
Issue 3: Unexpected Changes in Glucose Homeostasis or Insulin Sensitivity
Nicotinic acid treatment can sometimes lead to insulin resistance, potentially due to a rebound in free fatty acid levels after the initial suppression.[4]
Troubleshooting Steps:
-
Assess Insulin Signaling: In cell-based models (e.g., adipocytes, myotubes), pre-treat with this compound and then stimulate with insulin. Assess the phosphorylation of key insulin signaling proteins like Akt and GSK3β via Western blotting.
-
In Vivo Glucose Tolerance Test (GTT):
-
Administer this compound to animals for a defined period.
-
Fast the animals overnight.
-
Administer a bolus of glucose and measure blood glucose levels at various time points (0, 15, 30, 60, 90, 120 minutes). Impaired glucose clearance suggests insulin resistance.
-
-
In Vivo Insulin Tolerance Test (ITT):
-
Administer insulin to the animals and measure the rate of glucose disposal. A slower decrease in blood glucose in the treated group compared to the control group indicates insulin resistance.
-
Experimental Protocol: Glucose Tolerance Test in Mice
-
Treatment: Treat mice with vehicle or this compound for the desired duration (e.g., 2 weeks).
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0).
-
Glucose Challenge: Administer D-glucose (2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC). A significantly higher AUC in the treated group indicates glucose intolerance.
| Time (min) | Vehicle Control Blood Glucose (mg/dL) | This compound Blood Glucose (mg/dL) |
| 0 | ~80-100 | ~80-100 |
| 15 | Peak at ~250-300 | Potential for higher peak |
| 30 | Decreasing | Slower decrease |
| 60 | Decreasing | Slower decrease |
| 120 | Return to near baseline | May remain elevated |
Visualizations
Caption: Predicted signaling pathway for this compound in adipocytes.
Caption: Troubleshooting workflow for investigating unexpected vasodilation.
Caption: Experimental workflow for evaluating potential hepatotoxicity.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 2-(propylthio)nicotinic Acid in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of 2-(propylthio)nicotinic acid quantification in plasma.
Disclaimer
Direct bioanalytical methods for this compound are not widely documented in peer-reviewed literature. The guidance provided herein is based on established methodologies for the quantification of nicotinic acid and other structurally similar organic acids in plasma, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental protocols and quantitative data are presented as illustrative examples and may require optimization for your specific laboratory conditions and instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in plasma?
A1: Based on its structure as a nicotinic acid derivative, the main challenges are expected to be:
-
Poor Retention in Reversed-Phase Chromatography: Like nicotinic acid, this compound is a polar molecule, which can lead to insufficient retention on traditional C18 columns, resulting in co-elution with endogenous interferences from the plasma matrix.
-
Matrix Effects: Components of the plasma matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and compromising accuracy and precision.
-
Analyte Stability: Thioether linkages can be susceptible to oxidation. It is crucial to evaluate the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Selection of an Appropriate Internal Standard (IS): A suitable internal standard is critical for accurate quantification. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior should be used.
Q2: What is the recommended sample preparation technique for extracting this compound from plasma?
A2: Both protein precipitation (PPT) and solid-phase extraction (SPE) are viable options.
-
Protein Precipitation (PPT): This is a simpler and faster method. Acetonitrile is a common choice for precipitating plasma proteins.[1][2] However, it provides less sample cleanup than SPE, which may result in more significant matrix effects.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract, reducing matrix effects and potentially improving sensitivity.[3][4][5][6] Mixed-mode or ion-exchange SPE cartridges could be effective for isolating this acidic compound.
Q3: Which type of chromatography is best suited for this compound analysis?
A3: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used. To address the challenge of poor retention of polar analytes, consider the following:
-
Use of a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
-
Ion-Pair Chromatography: While effective, the use of ion-pair reagents can lead to ion suppression and long-term contamination of the LC-MS system.
Q4: How can I minimize matrix effects in my assay?
A4: To minimize matrix effects, you can:
-
Optimize Sample Preparation: Use a more rigorous cleanup method like SPE to remove interfering matrix components.
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be affected in the same way as the analyte.
-
Dilute the Sample: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering substances.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload- Inappropriate Mobile Phase pH- Secondary Interactions with Column | - Reduce injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a different column chemistry (e.g., polar-endcapped). |
| Low Signal Intensity / Poor Sensitivity | - Inefficient Ionization- Ion Suppression from Matrix- Suboptimal MS/MS transition | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).- Improve sample cleanup (e.g., switch from PPT to SPE).- Perform a product ion scan to identify the most intense and stable fragment ions for Multiple Reaction Monitoring (MRM). |
| High Variability in Results (Poor Precision) | - Inconsistent Sample Preparation- Unstable Analyte- Carryover | - Automate sample preparation steps if possible.- Investigate analyte stability under different conditions (freeze-thaw, bench-top).- Optimize the autosampler wash procedure to prevent carryover between injections. |
| Inaccurate Results (Poor Accuracy) | - Inappropriate Internal Standard- Matrix Effects- Incorrect Calibration Curve | - Use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar properties.- Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked plasma.- Ensure the calibration range covers the expected sample concentrations and use an appropriate weighting factor for the regression. |
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound Quantification
This protocol is a starting point and will likely require optimization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structural analog like 2-(ethylthio)nicotinic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition (Analyte) | Q1: m/z 198.1 -> Q3: m/z [Predicted Fragment] |
| Hypothetical MRM Transition (IS) | Q1: [IS m/z] -> Q3: [IS Fragment m/z] |
| Collision Energy | To be optimized for the specific instrument |
| Source Temperature | 500°C |
Note: The exact m/z values for the precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables represent typical validation data for a bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Stability Data
| Stability Test | Condition | Duration | Mean % Recovery |
| Freeze-Thaw | 3 cycles (-80°C to RT) | 3 days | 95 - 105 |
| Bench-Top | Room Temperature | 4 hours | 92 - 103 |
| Long-Term | -80°C | 30 days | 96 - 104 |
Visualizations
Experimental Workflow
Caption: A typical workflow for the quantification of this compound in plasma.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the bioanalysis of this compound.
Hypothetical Signaling Pathway
Caption: Hypothetical activation of the GPR109A pathway by this compound, based on its structural similarity to nicotinic acid.
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with Nicotinic Acid and its Derivatives
Disclaimer: Information specifically pertaining to 2-(propylthio)nicotinic acid is limited. This guide focuses on troubleshooting experimental inconsistencies based on the well-documented properties of its parent compound, nicotinic acid (Niacin/Vitamin B3), and general best practices for in vitro assays. The principles and protocols provided are broadly applicable to research involving nicotinic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter when working with nicotinic acid and its derivatives in experimental settings.
| Question/Issue | Potential Cause & Troubleshooting Steps |
| Why am I seeing high variability and poor reproducibility in my cell-based assay results? | 1. Inconsistent Niacin Stock Solution: Improperly prepared or stored stock solutions can lead to concentration errors. - Solution: Prepare fresh stock solutions of nicotinic acid regularly. It is soluble in DMSO and dimethylformamide at approximately 1 mg/ml[1]. Store protected from light and filter-sterilize before use. Ensure the compound is fully dissolved before adding to the culture medium[1][2]. 2. Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their response. - Solution: Use cells within a defined, low passage number range for all experiments to ensure consistency[2]. 3. Inconsistent Experimental Conditions: Variations in cell density, incubation times, or reagent volumes can introduce significant variability. - Solution: Standardize all experimental procedures. Use a consistent cell seeding density and ensure uniform treatment times across all plates and experiments.[2][3] 4. Edge Effects in Multi-well Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of the treatment compound. - Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[3] |
| My nicotinic acid derivative is precipitating in the culture medium. What should I do? | 1. High Concentration: Nicotinic acid and its derivatives may have limited solubility at high concentrations in certain culture media. - Solution: Perform a solubility test for your specific compound in your chosen culture medium. You may need to lower the final concentration or use a different solvent for your stock solution. Nicotinic acid itself is soluble in DMSO and dimethylformamide[1]. 2. Interaction with Media Components: The compound may be reacting with salts or other components in the medium, especially at a non-physiological pH. - Solution: Ensure your stock solution is fully dissolved before adding it to the medium. Warm the medium to 37°C and mix gently after adding the compound. Check and, if necessary, adjust the pH of the final medium.[2] |
| I am not observing any effect from my nicotinic acid derivative treatment. What could be the reason? | 1. Insufficient Concentration: The concentration used may be too low to elicit a biological response. - Solution: Conduct a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Published studies on nicotinic acid use concentrations from micromolar (µM) to millimolar (mM) ranges depending on the cell type and effect being studied.[2] 2. Non-responsive Cell Line: The chosen cell line may not express the necessary receptors (e.g., GPR109A) or downstream signaling components for nicotinic acid to have an effect. - Solution: Verify the expression of the target receptor (GPR109A for nicotinic acid) in your cell line using techniques like Western blot or qPCR.[4][5][6] 3. Insensitive Assay: The assay you are using may not be sensitive enough to detect the expected changes. - Solution: Consider using a more sensitive or direct assay to measure the biological activity of your compound. For example, if you expect an anti-inflammatory effect, you could measure the inhibition of inflammatory cytokines.[7] |
| My topical formulation containing a nicotinic acid derivative is causing irritation in my model. Why? | 1. Conversion to Nicotinic Acid: Some derivatives of nicotinic acid might hydrolyze back to nicotinic acid, especially under certain pH conditions. Nicotinic acid is known to cause skin flushing and irritation.[8] - Solution: Check the pH of your formulation. Nicotinamide, a related compound, is most stable at a pH of approximately 6.0 and can hydrolyze to nicotinic acid in more acidic or alkaline conditions.[8] Ensure the pH of your formulation is within a stable range for your specific derivative. |
Experimental Protocols
Preparation of Nicotinic Acid Stock Solution
This protocol provides a general guideline for preparing a stock solution of nicotinic acid. Adjustments may be necessary for specific derivatives based on their solubility and stability.
Materials:
-
Nicotinic acid powder (or derivative)
-
Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Sterile, inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weigh the desired amount of nicotinic acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 1 mg/mL)[1].
-
Purge the tube with an inert gas to displace oxygen and minimize oxidation[1].
-
Vortex the solution until the nicotinic acid is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Nicotinic acid is stable for at least 4 years when stored at -20°C[1].
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a nicotinic acid derivative on cell viability.
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete culture medium
-
Nicotinic acid derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of your nicotinic acid derivative in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of your compound. Include untreated control wells (medium with solvent only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[2].
-
Gently shake the plate to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Solubility of Nicotinic Acid | ~ 1 mg/mL | In organic solvents such as DMSO and dimethylformamide. | [1] |
| Storage Stability | ≥ 4 years | When stored as a solid at -20°C. | [1] |
| GPR109A Receptor Binding (Ki) | 113 nM | Antagonist activity of nicotinic acid on the HCA2 receptor (GPR109A). | [1] |
| IC50 in Primary Human Adipocytes | 200 nM | Concentration of nicotinic acid that reduces lipolysis by 50%. | [1] |
| Effective Concentration in AH109A-TC Cancer Cells | 20 and 40 µM | Concentrations of nicotinic acid that reduce cell invasion. | [1] |
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: The signaling cascade initiated by nicotinic acid via the GPR109A receptor.
Caption: A typical experimental workflow for in vitro cell-based assays.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative In Vivo Efficacy of Nicotinic Acid and Alternatives in a Murine Model of Atherosclerosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of nicotinic acid and its alternatives in a preclinical mouse model of atherosclerosis. This analysis is based on experimental data from publicly available studies and aims to facilitate informed decisions in cardiovascular drug development.
Introduction:
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. Nicotinic acid (niacin), a B vitamin, has been used for decades to manage dyslipidemia, a key risk factor for atherosclerosis. While the user's query specified 2-(propylthio)nicotinic acid, a specific derivative, the available preclinical data predominantly focuses on the parent compound, nicotinic acid. This guide, therefore, evaluates the in vivo efficacy of nicotinic acid in a well-established mouse model of atherosclerosis and compares it with other prominent treatment alternatives: statins, ezetimibe, and PCSK9 inhibitors.
Mechanism of Action and Signaling Pathways
Understanding the molecular pathways through which these compounds exert their anti-atherosclerotic effects is crucial for their effective application and for the development of novel therapeutics.
Nicotinic Acid:
Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). [1][2]This activation leads to a variety of downstream effects, including the inhibition of adipocyte lipolysis, which reduces the flux of free fatty acids to the liver and subsequently decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL). [1]Furthermore, nicotinic acid has been shown to have anti-inflammatory effects within the atherosclerotic plaque itself, independent of its lipid-lowering properties. [1][2][3]Activation of GPR109A on immune cells, such as macrophages, can inhibit their recruitment to the arterial wall and promote cholesterol efflux. [1][2][4]Some studies also suggest that nicotinic acid can downregulate the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. [5]
Statins:
Statins are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [6][7]By reducing intracellular cholesterol levels in hepatocytes, statins lead to an upregulation of the LDL receptor (LDLR) on the cell surface, which in turn increases the clearance of LDL cholesterol from the circulation. [8]Beyond their lipid-lowering effects, statins have demonstrated pleiotropic anti-inflammatory and plaque-stabilizing properties. [7][9]
References
- 1. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid blocks immune cells in atherosclerosis [mpg.de]
- 4. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 5. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atherosclerosis - Wikipedia [en.wikipedia.org]
- 7. Atherosclerosis, cholesterol, nutrition, and statins – a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. Statins Promote the Regression of Atherosclerosis via Activation of the CCR7-Dependent Emigration Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
2-(propylthio)nicotinic acid versus [competitor compound] in a head-to-head study
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-(propylthio)nicotinic acid in the context of its parent compound, nicotinic acid (niacin). Due to a lack of direct head-to-head studies involving this compound, this comparison focuses on the established mechanisms and clinical data of nicotinic acid as a benchmark for evaluating novel derivatives.
Nicotinic acid, a long-standing therapy for dyslipidemia, effectively modulates a range of lipid parameters.[1][2][3] It is known to reduce low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[3][4] However, its clinical utility is often hampered by side effects, most notably cutaneous flushing.[1] This has spurred the development of derivatives and novel formulations aimed at improving tolerability while retaining efficacy.[1][5]
Mechanism of Action: A Shared Pathway
The primary mechanism of action for nicotinic acid involves the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1] Activation of this receptor in adipocytes inhibits the release of free fatty acids (FFAs), which in turn reduces the hepatic synthesis of triglycerides and subsequent secretion of very-low-density lipoprotein (VLDL) and LDL particles.[2][3] In the liver, nicotinic acid directly and non-competitively inhibits diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[3][4] This leads to increased intracellular degradation of apolipoprotein B (apoB) and reduced secretion of VLDL and LDL.[3]
The HDL-increasing effect of nicotinic acid is attributed to its ability to decrease the hepatic catabolism of apolipoprotein A-I (apoA-I), a primary component of HDL particles.[3][4] This extends the half-life of HDL and enhances reverse cholesterol transport.[3]
Derivatives of nicotinic acid, including this compound, are generally designed to interact with the same GPR109A receptor to elicit their lipid-modifying effects. The structural modifications aim to alter the pharmacokinetic and pharmacodynamic properties to achieve a more favorable therapeutic window.
Experimental Data: Nicotinic Acid as the Benchmark
Clinical trials have established the lipid-modifying efficacy of nicotinic acid. The following table summarizes representative data on the effects of nicotinic acid on lipid profiles. It is important to note that the efficacy of derivatives would be compared against these established benchmarks.
| Parameter | Baseline (Representative) | Post-Treatment with Nicotinic Acid (Representative) | Percentage Change |
| Total Cholesterol | 250 mg/dL | 212.5 mg/dL | -15% |
| LDL Cholesterol | 160 mg/dL | 128 mg/dL | -20% |
| HDL Cholesterol | 40 mg/dL | 48 mg/dL | +20% |
| Triglycerides | 200 mg/dL | 140 mg/dL | -30% |
Note: These values are illustrative and can vary based on the specific study, patient population, and dosage.
The Coronary Drug Project, a landmark study, demonstrated that niacin monotherapy could significantly reduce cardiovascular events.[6] However, more recent large-scale trials like AIM-HIGH and HPS2-THRIVE, which evaluated niacin in combination with statin therapy, did not show an incremental benefit in reducing cardiovascular events despite favorable lipid changes.[6][7] These results have led to a re-evaluation of the role of niacin in the modern era of potent statin therapy.[7][8]
Side Effect Profile: The Primary Challenge
The most common side effect of nicotinic acid is flushing, a cutaneous vasodilation mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin following GPR109A activation.[1][3][6] Other side effects can include gastrointestinal disturbances and, at higher doses, potential hepatotoxicity.[2]
Novel formulations, such as extended-release (ER) niacin, have been developed to mitigate the flushing effect by slowing the rate of drug absorption.[4] The development of nicotinic acid derivatives is also driven by the goal of separating the lipid-modifying effects from the flushing effect.
Experimental Protocols
In Vitro Receptor Binding Assay:
To determine the affinity of a novel compound like this compound for the GPR109A receptor, competitive binding assays are typically performed.
-
Cell Culture: Human embryonic kidney (HEK) cells stably transfected to express the human GPR109A receptor are cultured.
-
Membrane Preparation: Cell membranes are harvested and homogenized.
-
Competition Assay: A constant concentration of a radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Detection: The amount of radiolabeled ligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki) of the test compound for the receptor.
In Vivo Lipid Profile Analysis in a Dyslipidemic Animal Model:
Animal models, such as hyperlipidemic hamsters or mice, are used to evaluate the in vivo efficacy of nicotinic acid derivatives.
-
Animal Model: Animals are fed a high-fat, high-cholesterol diet to induce a dyslipidemic state.
-
Drug Administration: The test compound, a positive control (e.g., nicotinic acid), and a vehicle control are administered orally to different groups of animals for a specified period.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period.
-
Lipid Analysis: Plasma or serum is isolated, and levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic colorimetric assays.
-
Statistical Analysis: The changes in lipid parameters between the treatment groups and the control group are compared to determine the efficacy of the test compound.
Visualizing the Pathways
Signaling Pathway of Nicotinic Acid-Induced Lipid Modification:
Caption: Mechanism of nicotinic acid in adipocytes and hepatocytes.
Experimental Workflow for Evaluating a Novel Nicotinic Acid Derivative:
Caption: Drug development workflow for a nicotinic acid derivative.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. HPS2-THRIVE randomized placebo-controlled trial in 25 673 high-risk patients of ER niacin/laropiprant: trial design, pre-specified muscle and liver outcomes, and reasons for stopping study treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is HPS2-THRIVE the death knell for niacin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niacin, an old drug with a new twist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Nicotinic Acid Derivatives
Nicotinic acid (niacin), a well-established lipid-lowering agent, has served as a foundational scaffold for the development of a wide array of derivatives with diverse pharmacological properties. Researchers have explored modifications of the nicotinic acid structure to enhance its therapeutic effects, reduce side effects, and discover new biological activities. This guide focuses on two prominent classes of nicotinic acid derivatives: Nicotinoyl Hydrazides and 1,3,4-Oxadiazoles , for which experimental data is available.
Comparative Analysis of Biological Activities
The biological activities of nicotinic acid derivatives are diverse, ranging from antimicrobial and anticancer to anti-inflammatory effects. The following tables summarize the quantitative data from various studies to facilitate a comparison of their performance.
Antimicrobial Activity of Nicotinic Acid Derivatives
Many studies have focused on the antimicrobial potential of nicotinic acid derivatives. The data below, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, showcases the efficacy of selected compounds against various microbial strains. A lower MIC value indicates greater potency.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Acylhydrazone and 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid [1]
| Compound | Staphylococcus epidermidis ATCC 12228 | Staphylococcus aureus ATCC 43300 (MRSA) | Bacillus subtilis ATCC 6633 | Staphylococcus aureus ATCC 6538 |
| Acylhydrazone Derivative 13 | 1.95 | 7.81 | - | - |
| 1,3,4-Oxadiazoline Derivative 25 | - | 15.62 | 7.81 | 7.81 |
| Ampicillin (Standard) | - | - | - | - |
Note: "-" indicates that the data was not reported in the cited study.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 1,3,4-Oxadiazole Derivatives [2]
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Candida krusei |
| 2-Amino-5-(2-naphthyloxymethyl)-1,3,4-oxadiazole | 64-256 | 64-256 | 64-256 | 64-256 | 32 |
| 5-(2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one | 64-256 | 64-256 | 64-256 | 64-256 | 32 |
Anticancer Activity of Nicotinic Acid Derivatives
Recent research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[3] While a comprehensive review indicates significant work in this area, specific, directly comparable quantitative data across multiple studies for the same compounds remains limited. The general consensus is that the anticancer potential is a promising and active area of investigation.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used to evaluate the biological activities of the nicotinic acid derivatives discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized microbial suspension in a suitable broth, with the turbidity adjusted to a specific McFarland standard (e.g., 0.5).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density.[1][2]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Visualizations: Synthesis and Mechanisms
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Synthesis of Nicotinic Acid Derivatives
The synthesis of nicotinoyl hydrazides and their subsequent conversion to 1,3,4-oxadiazoles is a common strategy in the development of new derivatives.
References
confirming the molecular target of 2-(propylthio)nicotinic acid using [specific technique]
This guide provides a comparative framework for confirming the molecular target of 2-(propylthio)nicotinic acid, a derivative of nicotinic acid. Based on the well-established pharmacology of nicotinic acid, the primary hypothesized molecular target is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2). [1][2][3] This document outlines a series of experimental approaches to validate this hypothesis and compares the compound's potential activity with that of its parent compound, nicotinic acid, and another synthetic agonist, Acipimox.
Comparative Analysis of Ligand-Receptor Interaction
To ascertain whether this compound directly interacts with GPR109A and to quantify this interaction, a series of binding and functional assays would be performed. The following table summarizes hypothetical comparative data for this compound against known GPR109A agonists.
| Compound | Binding Affinity (Ki, nM) | Receptor Activation (EC50, µM) | cAMP Inhibition (IC50, µM) |
| This compound | [Hypothetical Data: 150] | [Hypothetical Data: 2.5] | [Hypothetical Data: 1.8] |
| Nicotinic Acid | 100 - 300[1][3] | 0.1 - 1[4] | 0.3 - 1[4] |
| Acipimox | 50 - 150[4] | 1 - 5[4] | 0.5 - 2[4] |
Caption: Comparative in vitro activity of this compound and known GPR109A agonists.
Experimental Workflow for Target Validation
The confirmation of GPR109A as the molecular target for this compound would follow a structured experimental workflow, beginning with binding confirmation and proceeding to functional cellular assays.
Caption: Experimental workflow for confirming GPR109A as the molecular target.
GPR109A Signaling Pathway
Upon activation by an agonist, GPR109A couples to a Gi alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase and a subsequent decrease in the release of free fatty acids.[6]
References
- 1. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(propylthio)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-(propylthio)nicotinic acid, a crucial aspect of drug development and clinical research. Ensuring the consistency and reliability of bioanalytical data across different laboratories and methodologies is paramount. This document details the cross-validation process, offering insights into experimental protocols and data interpretation for two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific data for this compound is not publicly available, this guide leverages established methodologies for the closely related and extensively studied compound, nicotinic acid (niacin). The principles and procedures outlined here are directly applicable to the analysis of this compound due to their structural similarity.
I. Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Lower, typically in the microgram to nanogram per mL range.[1] | Higher, capable of detecting picogram to nanogram per mL levels.[1][2] |
| Specificity | Good, but may be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, provides high selectivity by monitoring specific precursor-product ion transitions.[1] |
| **Linearity (R²) ** | Typically ≥ 0.999.[3] | Typically ≥ 0.999.[2] |
| Accuracy | Generally within ±15% of the nominal concentration. | Generally within ±15% of the nominal concentration.[4] |
| Precision (%CV) | Typically ≤ 15%. | Typically ≤ 15%.[4] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be high-throughput with automated systems. | Can be high-throughput, especially with modern multiplexing systems.[5] |
II. Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of nicotinic acid, which can be adapted for this compound.
A. HPLC-UV Method
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not required.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 200 µL of acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
B. LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for complex biological matrices and low analyte concentrations.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma/serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Column: C18 column (e.g., Gemini 3 µm C18 100 x 4.6 mm).[2]
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions
III. Cross-Validation of Analytical Methods
Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[5][6] It ensures that the data can be reliably compared and combined.
A. Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
- 1. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency and Selectivity of 2-(propylthio)nicotinic Acid and Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(propylthio)nicotinic acid and related nicotinic acid analogs, focusing on their potency and selectivity. Due to the limited publicly available data for this compound, this document uses nicotinic acid (niacin) as a primary benchmark and includes data for the structurally related compound, 2-(1-adamantylthio)nicotinic acid, to provide a relevant comparison. The primary molecular target for nicotinic acid and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor mediates both the therapeutic lipid-modifying effects and the common side effect of flushing.[1][2]
Comparative Potency and Activity
The following table summarizes the available quantitative data for nicotinic acid and a structurally related thio-derivative. It is important to note the absence of specific potency data (e.g., EC50 or Ki values) for this compound in the reviewed literature.
| Compound | Target(s) | Assay Type | Measured Potency/Activity | Reference |
| Nicotinic Acid (Niacin) | GPR109A (HCA2) | Calcium Mobilization | EC50 = 52 nM | [3][4] |
| GPR109A (HCA2) | β-arrestin Recruitment | - | [3][4] | |
| GPR109A (HCA2) | Inhibition of Lipolysis | - | [5] | |
| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation (Rat Thoracic Aorta) | Phenylephrine-induced Contraction | ED50 = 21.3 nM | [6] |
| Antioxidant Activity | DPPH Assay | Potent Antioxidant | [6] | |
| This compound | Not specified | Not specified | No data available | - |
Note: The vasorelaxant activity of 2-(1-adamantylthio)nicotinic acid is mediated partially by endothelium-induced nitric oxide and prostacyclin.[6]
Signaling Pathways and Experimental Workflows
The interaction of nicotinic acid derivatives with GPR109A initiates distinct signaling cascades that are crucial for both its therapeutic effects and side effects. Understanding these pathways is essential for the development of novel agonists with improved therapeutic profiles.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An Independent Validation and Comparative Guide to the Mechanism of Action of Nicotinic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published mechanisms of action for nicotinic acid (niacin), the parent compound of 2-(propylthio)nicotinic acid. Due to a lack of specific literature on this compound, this document focuses on the well-documented, albeit complex and debated, mechanisms of nicotinic acid. Understanding these pathways is crucial for predicting the activity of its derivatives.
The primary mechanism of action for nicotinic acid involves the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] However, a growing body of evidence suggests the existence of GPR109A-independent pathways that contribute to its broad-spectrum lipid-modifying and anti-atherosclerotic effects.[4][5][6] This guide will delve into both the receptor-dependent and independent actions, presenting data for a thorough comparative analysis.
Comparative Analysis of Nicotinic Acid's Mechanisms of Action
The lipid-lowering effects of nicotinic acid are multifaceted, impacting various classes of lipoproteins.[2][7][8] While initially attributed to the inhibition of lipolysis in adipose tissue, recent findings have highlighted direct hepatic effects as being of significant importance.[8][9]
Table 1: Comparison of Proposed Mechanisms for Nicotinic Acid's Effects on Lipid Metabolism
| Mechanism | Primary Target | Key Molecular Events | Supporting Evidence | Points of Debate/Independent Validation |
| GPR109A-Dependent Adipose Tissue Lipolysis Inhibition | Adipocytes | Activation of GPR109A -> Inhibition of adenylyl cyclase -> Decreased cAMP -> Reduced hormone-sensitive lipase activity -> Decreased free fatty acid (FFA) flux to the liver.[3] | Initial studies demonstrated a potent anti-lipolytic effect.[10] | The FFA-lowering effect is often transient, and FFA levels can rebound, questioning its sole contribution to long-term lipid-lowering.[8] Some studies suggest GPR109A is not essential for all of niacin's lipid-modifying effects.[4] |
| Direct Hepatic Inhibition of DGAT2 | Hepatocytes | Direct, non-competitive inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis.[8][9][11] | Leads to decreased VLDL and LDL secretion.[9] This mechanism is independent of GPR109A. | Some studies suggest that while DGAT2 expression is decreased, its activity may not be altered, and changes in diacylglycerol and triglyceride content in hepatocytes could be due to other mechanisms.[12][13] |
| Modulation of HDL Metabolism | Hepatocytes | Inhibition of HDL-C hepatic uptake by suppressing the production of cholesterol ester transfer protein (CETP).[14] It also increases apolipoprotein A1 levels by inhibiting its breakdown.[14] Another proposed mechanism is the inhibition of the hepatocyte surface expression of β-chain adenosine triphosphate synthase, a receptor for HDL holoparticle removal.[9][11] | Contributes to the significant increase in HDL-C levels observed with nicotinic acid treatment.[2] | The precise contribution of each of these pathways to the overall HDL-raising effect is still under investigation. |
| Anti-inflammatory Effects | Immune Cells (e.g., Macrophages, Langerhans cells) & Vascular Endothelium | GPR109A activation on immune cells leading to anti-inflammatory signaling.[3][15] Increased vascular endothelial cell redox state, inhibiting oxidative stress and vascular inflammatory genes.[9] | These effects are thought to contribute to the anti-atherosclerotic properties of nicotinic acid, independent of its lipid-modifying effects.[15] | The full clinical significance of these anti-inflammatory actions and their interplay with lipid metabolism are areas of active research. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for nicotinic acid and a general workflow for its mechanistic investigation.
Caption: GPR109A-mediated inhibition of lipolysis by nicotinic acid.
Caption: Workflow for investigating nicotinic acid's mechanism of action.
Detailed Experimental Protocols
While the search results do not provide full, detailed protocols, the key experiments cited for elucidating the mechanism of action of nicotinic acid are outlined below.
1. GPR109A Receptor Activation and Downstream Signaling
-
Objective: To determine if a compound acts as an agonist for the GPR109A receptor and inhibits downstream signaling.
-
Methodology:
-
Cell Line: CHO or HEK293 cells stably expressing human GPR109A.
-
Assay: Measurement of intracellular cyclic AMP (cAMP) levels using a competitive immunoassay (e.g., HTRF, ELISA) following stimulation with forskolin (to activate adenylyl cyclase) and co-incubation with varying concentrations of the test compound.
-
Principle: GPR109A is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
-
Data Analysis: IC50 values are calculated to determine the potency of the compound.
-
2. In Vitro Lipolysis Assay
-
Objective: To measure the anti-lipolytic activity of a compound in adipocytes.
-
Methodology:
-
Cells: Primary differentiated human or rodent adipocytes.
-
Assay: Cells are pre-treated with the test compound for a specified time, followed by stimulation of lipolysis with isoproterenol or other β-adrenergic agonists. The release of free fatty acids (FFAs) and glycerol into the culture medium is quantified using commercially available colorimetric or fluorometric assay kits.
-
Principle: The compound's ability to inhibit stimulated FFA and glycerol release is a measure of its anti-lipolytic effect.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the anti-lipolytic effect.
-
3. Hepatic Triglyceride Synthesis and VLDL Secretion
-
Objective: To assess the direct effect of a compound on hepatic lipid metabolism.
-
Methodology:
-
Cells: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, HuH7).
-
Assay: Cells are incubated with a radiolabeled lipid precursor (e.g., [3H]glycerol or [14C]oleic acid) in the presence or absence of the test compound. The incorporation of the radiolabel into intracellular triglycerides and secreted VLDL particles is measured by liquid scintillation counting after lipid extraction and separation.
-
Principle: A decrease in radiolabel incorporation into triglycerides and VLDL indicates inhibition of hepatic lipid synthesis and secretion.
-
Data Analysis: The percentage inhibition of triglyceride synthesis and VLDL secretion is calculated relative to a vehicle control.
-
4. In Vivo Dyslipidemia Models
-
Objective: To evaluate the lipid-modifying efficacy of a compound in a relevant animal model.
-
Methodology:
-
Animal Models: High-fat diet-induced dyslipidemic mice or hamsters. GPR109A knockout mice are used to determine receptor dependency.
-
Treatment: Animals are dosed orally with the test compound for a defined period.
-
Measurements: Blood samples are collected at baseline and at the end of the study to measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C using standard enzymatic assays.
-
Data Analysis: Statistical analysis is performed to compare lipid levels between the treatment and vehicle control groups.
-
Implications for this compound
The introduction of a propylthio group at the 2-position of the nicotinic acid scaffold could potentially modulate its pharmacological properties in several ways:
-
Receptor Affinity and Selectivity: The propylthio group may alter the binding affinity and selectivity for GPR109A and other potential receptors.
-
Pharmacokinetics: The lipophilicity of the molecule is likely increased, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. This may lead to altered bioavailability and duration of action.
-
Metabolic Stability: The thioether linkage might be susceptible to metabolism (e.g., oxidation), potentially leading to different active metabolites compared to nicotinic acid.
-
GPR109A-Independent Effects: The modification could enhance or diminish the GPR109A-independent activities, such as direct effects on hepatic enzymes.
Independent validation of the mechanism of action for this compound would require conducting the experiments outlined above and comparing the results to those obtained with nicotinic acid. This comparative approach will be essential to understand the unique pharmacological profile of this derivative.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 15. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Propylthio)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 2-(Propylthio)nicotinic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risk to personnel and the environment.
Summary of Hazards and Physical Data
A thorough understanding of the hazards associated with this compound is the foundation of its safe disposal. The following table summarizes key quantitative data derived from safety data sheets.
| Parameter | Value | Hazard Classification |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute Aquatic Hazard | Data not available | Environmental precautions are advised. |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves segregation, proper packaging and labeling, and transfer to an approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
General Hygiene: Wash hands thoroughly after handling.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unwanted this compound solid in a dedicated, properly labeled, and sealable hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with this compound (e.g., weighing paper, paper towels from a spill clean-up) should also be collected in the same designated hazardous waste container.
-
For minor residual contamination on glassware, rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
-
Liquid Waste (from solutions or rinsates):
-
Collect any solutions containing this compound or solvent rinsates in a dedicated, properly labeled, and sealed hazardous liquid waste container.
-
3. Packaging and Labeling:
-
Ensure the waste container is in good condition and compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards: "Irritant".
-
Keep the container securely sealed when not in use.
4. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated contaminated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(Propylthio)nicotinic acid
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Propylthio)nicotinic acid. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate care to avoid exposure.
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or goggles | EN166 |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | EN 374 |
| Skin and Body Protection | Lab coat, long-sleeved clothing | - |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a particulate filter respirator may be necessary. | - |
Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
Operational Plan: Step-by-Step Handling Procedure
Adherence to this protocol is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Don the required Personal Protective Equipment (PPE).
-
-
Handling :
-
Post-Handling :
First Aid Measures
In the event of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This material should be treated as hazardous waste.
-
Container Management :
-
Do not mix with other waste. Leave chemicals in their original containers.
-
Handle uncleaned containers as you would the product itself.
-
Empty containers may retain product residues and should be disposed of in a safe manner.
-
-
Disposal :
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
